This technical guide details the properties, synthesis, and applications of 3-iodobut-3-enoic acid (CAS 157104-38-6) , a specialized halogenated synthon used in advanced organic synthesis and drug discovery.[1] A Strateg...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of 3-iodobut-3-enoic acid (CAS 157104-38-6) , a specialized halogenated synthon used in advanced organic synthesis and drug discovery.[1]
A Strategic Vinyl Iodide Scaffold for Divergent Synthesis[1]
Executive Summary
3-Iodobut-3-enoic acid is a bifunctional building block characterized by a terminal vinyl iodide moiety and a free carboxylic acid, separated by a methylene spacer (
-unsaturation).[1] Unlike its conjugated isomer (3-iodobut-2-enoic acid), this compound offers a unique reactivity profile that allows for the regioselective introduction of substituents at the C3 position via Palladium-catalyzed cross-coupling reactions without disrupting the terminal alkene geometry. It serves as a critical intermediate in the synthesis of complex terpenes, amino acid mimetics, and functionalized heterocycles.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Data
CAS Number
157104-38-6
IUPAC Name
3-Iodobut-3-enoic acid
Molecular Formula
Molecular Weight
211.99 g/mol
Structure
Appearance
White to off-white powder
Melting Point
61–65 °C
Solubility
Soluble in MeOH, DMSO, DMF, EtOAc; slightly soluble in water.[1]
Stability
Light-sensitive; susceptible to acid-catalyzed isomerization to the conjugated -unsaturated form.[1]
Storage
2–8 °C (Refrigerated), under inert atmosphere ( or Ar), protected from light.
Synthesis & Production
The synthesis of 3-iodobut-3-enoic acid relies on the regioselective hydroiodination of 3-butynoic acid . Achieving the Markovnikov product (iodine at C3) requires specific conditions to prevent anti-Markovnikov addition or isomerization to the thermodynamically stable conjugated isomer.[1]
Mechanistic Pathway
The reaction proceeds via the electrophilic addition of hydrogen iodide (HI) to the alkyne.[1] The protonation of the triple bond generates a vinyl cation intermediate at the more substituted carbon (C3), which is subsequently trapped by the iodide anion.[1]
Figure 1: Regioselective synthesis via Markovnikov hydroiodination.
Add TMSCl dropwise at 0°C, followed by the addition of water (generating HI in situ).
Add 3-butynoic acid slowly to the mixture at 0°C.
Stir at room temperature for 2–4 hours. Monitor by TLC (stain with
).
Quench: Pour into ice-cold sodium thiosulfate (
) solution to remove excess iodine.
Extraction: Extract with ethyl acetate, wash with brine, dry over
.
Purification: Recrystallization from hexanes/EtOAc is preferred over column chromatography to avoid acid-catalyzed isomerization.[1]
Reactivity & Applications
The core utility of CAS 157104-38-6 lies in its ability to undergo Palladium-catalyzed cross-coupling while maintaining the free carboxylic acid.
4.1. Divergent Cross-Coupling
The vinyl iodide is highly reactive toward oxidative addition with Pd(0).[1] This allows for the synthesis of 3-substituted but-3-enoic acids , which are difficult to access via direct alkylation.[1]
Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.[1]
Negishi: Coupling with organozinc reagents (highly effective for alkyl chains).[1]
Sonogashira: Coupling with terminal alkynes to form enynes.
Key Reference: Abarbri et al. demonstrated the utility of this scaffold in synthesizing 3-substituted analogues using organozinc and organotin reagents [1].[1][2][3][4]
Figure 2: Divergent reactivity profile of 3-iodobut-3-enoic acid.
4.2. Prevention of Isomerization
A critical challenge in working with this compound is the migration of the double bond.[1]
Risk: Under strong basic or acidic conditions, the double bond migrates from the
position (terminal) to the position (conjugated), forming 3-iodocrotonic acid derivatives.[1]
Control: Use mild bases (e.g.,
, ) during coupling reactions and avoid prolonged exposure to Lewis acids.[1]
Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]
First Aid:
Eye Contact: Rinse cautiously with water for 15 minutes.[1]
Skin Contact: Wash with soap and water.[1] Iodine stains can be treated with dilute thiosulfate solution.[1]
Spill Cleanup: Adsorb with inert material; neutralize residual iodine with sodium thiosulfate.[1]
References
Abarbri, M., Parrain, J. L., Kitamura, M., Noyori, R., & Duchêne, A. (2000).[1][5] Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. The Journal of Organic Chemistry, 65(22), 7475–7478.[1]
Bellina, F., & Rossi, R. (2004).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 60(45), 10269-10310.[1] (Contextualizing vinyl iodide reactivity).
An In-depth Technical Guide to 3-Iodobut-3-enoic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-iodobut-3-enoic acid, a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. We wil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 3-iodobut-3-enoic acid, a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. We will delve into its core molecular structure, physicochemical properties, and unique identifiers, including its SMILES notation. A plausible, detailed synthetic protocol is presented, accompanied by an analysis of the expected spectroscopic data for characterization. The guide further explores the compound's dual-reactivity paradigm, highlighting the strategic utility of its vinyl iodide and carboxylic acid functional groups. Particular emphasis is placed on its application as a versatile building block in palladium-catalyzed cross-coupling reactions and for covalent ligand design, positioning it as a valuable tool for researchers and scientists engaged in the synthesis of novel therapeutic agents.
Core Molecular Profile
3-Iodobut-3-enoic acid is a halogenated unsaturated carboxylic acid. Its structure is characterized by a four-carbon chain containing a terminal double bond, a carboxylic acid group, and an iodine atom positioned on the C3 carbon, which is part of the vinyl group. This arrangement of functional groups imparts a unique reactivity profile that is highly valuable for synthetic and medicinal chemists.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 3-iodobut-3-enoic acid. The numbering of the carbon chain begins at the carboxylic acid carbon (C1). Consequently, the methylene group is at C2, and the vinyl group, containing the iodine atom, constitutes carbons C3 and C4.
Caption: Figure 2. Proposed workflow for the synthesis of 3-iodobut-3-enoic acid.
Causality Behind Experimental Choices:
Starting Material: But-3-ynoic acid is selected as it possesses the required four-carbon backbone and a terminal alkyne, which is the direct precursor to the vinyl iodide moiety.
Reaction Type: Hydroiodination is the most direct method to install both a hydrogen and an iodine atom across a triple bond.
Regiocontrol: Standard electrophilic addition of HI would likely yield the Markovnikov product (iodine on the terminal carbon). To achieve the desired anti-Markovnikov regiochemistry, radical conditions could be employed. Alternatively, a hydrozirconation-iodinolysis sequence could provide more reliable control, though it is a two-step process.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a plausible method for the synthesis of 3-iodobut-3-enoic acid. It is based on established principles of organic synthesis and should be performed by trained personnel in a suitable laboratory setting.
Objective: To synthesize 3-iodobut-3-enoic acid via hydroiodination.
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add but-3-ynoic acid (1.0 eq) and anhydrous acetonitrile.
In Situ HI Generation: Add sodium iodide (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl chloride (1.6 eq) dropwise. This in-situ generation of HI is often milder and more controllable than using concentrated HI.
Radical Initiation: Add a catalytic amount of di-tert-butyl peroxide.
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer three times with diethyl ether.
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure 3-iodobut-3-enoic acid.
Trustworthiness and Self-Validation: The success of this protocol is validated at each stage. The reaction's completion is monitored by TLC. The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) as outlined in the following section.
Spectroscopic Characterization (Predicted)
The structural identity of the synthesized 3-iodobut-3-enoic acid would be confirmed by a combination of spectroscopic techniques. The following are the predicted key signals:
Technique
Predicted Signal
Rationale
¹H NMR
δ ~10-12 ppm (s, 1H, -COOH)
Acidic proton, typically broad.
δ ~6.1 ppm (s, 1H, C=CH₂)
Vinylic proton, cis to the iodine.
δ ~5.8 ppm (s, 1H, C=CH₂)
Vinylic proton, trans to the iodine.
δ ~3.4 ppm (s, 2H, -CH₂-)
Methylene protons adjacent to the vinyl group and the carbonyl.
¹³C NMR
δ ~175 ppm (-COOH)
Carboxylic acid carbon.
δ ~130 ppm (C=CH₂)
Vinylic methylene carbon.
δ ~90 ppm (-C(I)=)
Vinylic carbon bearing the iodine atom (strong shielding effect).
δ ~45 ppm (-CH₂-)
Methylene carbon.
IR (Infrared)
~2500-3300 cm⁻¹ (broad)
O-H stretch of the carboxylic acid.
~1700 cm⁻¹ (strong)
C=O stretch of the carboxylic acid.
~1620 cm⁻¹
C=C stretch of the vinyl group.
Chemical Reactivity and Applications in Drug Development
3-Iodobut-3-enoic acid is a bifunctional molecule, presenting two distinct points for chemical modification. This "dual-reactivity" makes it an attractive building block for creating complex molecular architectures.
[]
Caption: Figure 3. Dual-reactivity paradigm of 3-iodobut-3-enoic acid.
The Vinyl Iodide Moiety: A Handle for Cross-Coupling
The carbon-iodine (C-I) bond of the vinyl iodide is a premier functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. [2]This capability allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds at this position.
Expertise & Experience: In drug development, the ability to rapidly create analogues of a lead compound is paramount. Using 3-iodobut-3-enoic acid, a medicinal chemist can introduce a diverse array of substituents at the C3 position. For example, a Suzuki coupling could introduce various aryl or heteroaryl rings, allowing for systematic exploration of the structure-activity relationship (SAR) in that region of the molecule. This is a cornerstone of modern lead optimization.
[3]
The Carboxylic Acid Handle: A Point of Attachment
The carboxylic acid group is one of the most versatile functional groups in organic chemistry. It can be readily converted into a wide range of other functionalities, most commonly esters and amides.
Pro-drug Strategies: The carboxylic acid can be esterified to create a pro-drug. This is a common strategy to improve the pharmacokinetic properties of a drug, such as increasing its lipophilicity to enhance membrane permeability.
[]* Linker Chemistry: The acid can be activated and coupled with amines to form stable amide bonds. This is the foundational chemistry for attaching this fragment to other molecules, for instance, in the development of targeted therapies or molecular probes.
Application in Covalent Inhibitor Design
While many unsaturated acids used in drug discovery are α,β-unsaturated Michael acceptors, 3-iodobut-3-enoic acid is not. [4]Its double bond is not conjugated with the carbonyl group. However, the vinyl iodide itself can serve as a latent electrophile. It can participate in palladium-catalyzed reactions in situ or act as a mild alkylating agent under specific biological conditions, making it an interesting and less common "warhead" for targeted covalent inhibition. This allows for the design of highly specific inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action.
Conclusion and Future Outlook
3-Iodobut-3-enoic acid represents a highly versatile, albeit specialized, building block for chemical synthesis. Its dual functionality allows for orthogonal chemical modifications, providing a powerful platform for the construction of complex molecules. For researchers in drug discovery, its utility in established transformations like palladium-catalyzed cross-coupling, combined with its potential in novel covalent inhibitor design, makes it a compelling scaffold. Future research will likely focus on streamlining its synthesis to improve accessibility and further exploring its reactivity profile in biological contexts to unlock new therapeutic opportunities.
References
PubChem. 3-iodobut-3-enoic acid. National Center for Biotechnology Information. [Link]
Bao, M., et al. (2004). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
Vinyl Iodide Carboxylic Acids: Stereocontrolled Synthesis and Application in Modular Drug Design
The following technical guide is structured to provide actionable, high-precision methodologies for the synthesis and application of vinyl iodide carboxylic acids. Executive Summary Vinyl iodide carboxylic acids (e.g., 3...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide actionable, high-precision methodologies for the synthesis and application of vinyl iodide carboxylic acids.
Executive Summary
Vinyl iodide carboxylic acids (e.g., 3-iodoacrylic acid) represent a bifunctional class of building blocks critical to fragment-based drug discovery (FBDD) and natural product total synthesis. They offer two distinct reactive handles: a high-affinity electrophile for transition-metal-catalyzed cross-coupling (C–I bond) and a versatile anchor for amidation or esterification (–COOH).
The utility of these blocks relies entirely on stereochemical purity . The biological activity of the final pharmacophore often hinges on the precise geometry (E vs. Z) of the alkene linker. This guide details the divergent synthetic protocols to access both isomers and addresses the specific operational challenges of deploying free carboxylic acids in palladium-catalyzed cross-couplings.
The Stereochemical Imperative
In medicinal chemistry, the vinyl iodide moiety serves as a rigid linker. The choice between (E)- and (Z)-isomers dictates the spatial vector of the attached pharmacophore.
(Z)-Isomers: Often mimic "cis-peptide" turns or create compact, folded molecular architectures.
(E)-Isomers: Provide extended, linear geometries suitable for spanning deep binding pockets.
Mechanistic Divergence
The synthesis of these isomers from a common precursor (propiolic acid) is controlled by the mechanism of hydroiodination:
Anti-addition (Kinetic Control)
(Z)-Isomer
Thermodynamic Equilibration
(E)-Isomer
Synthetic Methodologies
Diagram 1: Divergent Synthesis Decision Tree
The following diagram illustrates the decision logic and reaction pathways for accessing specific stereoisomers.
Figure 1: Divergent synthetic pathways for accessing (Z) and (E) vinyl iodide carboxylic acids from a common alkyne precursor.
Protocol A: Synthesis of (Z)-3-Iodoacrylic Acid
Mechanism: This reaction proceeds via the anti-addition of hydrogen iodide (generated in situ or solvent-mediated) across the triple bond. The carboxylic acid group activates the alkyne toward nucleophilic attack by iodide.
Setup: Charge a round-bottom flask with NaI (1.0 equiv) and glacial acetic acid (5 mL per mmol substrate). Ensure the system is under an inert atmosphere (
(sodium thiosulfate) to remove iodine color (turns yellow to clear).
Wash with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallization from water or petroleum ether is possible, though the crude material often exceeds 95% purity.
Validation Data (Typical):
Yield: 85–95%
H NMR (): 7.31 (d, Hz, 1H), 6.74 (d, Hz, 1H). The smaller coupling constant ( Hz) confirms the cis (Z) relationship.
Protocol B: Synthesis of (E)-3-Iodoacrylic Acid
Mechanism: The (E)-isomer is thermodynamically more stable.[4] It is accessed by subjecting the alkyne (or the Z-isomer) to harsh acidic conditions that permit reversible addition-elimination of HI, eventually settling into the lower-energy trans configuration.
Step-by-Step Methodology:
Setup: Use a heavy-walled pressure tube (sealed tube).
H NMR (): 8.05 (d, Hz, 1H), 6.85 (d, Hz, 1H). The larger coupling constant ( Hz) confirms the trans (E) geometry.
Operational Challenges in Cross-Coupling
A common failure mode when using vinyl iodide carboxylic acids in Suzuki-Miyaura coupling is catalyst poisoning .
The "Free Acid" Problem
Free carboxylic acids can coordinate to Palladium(II) intermediates, displacing phosphine ligands and forming unreactive carboxylate-Pd complexes. This arrests the catalytic cycle prior to transmetallation.
Diagram 2: Catalyst Deactivation vs. Productive Cycle
The diagram below maps the interference pathway and the solution (Ester Protection).
Figure 2: Mechanistic interference of free carboxylic acids in Pd-catalysis and the ester protection strategy.
Recommended Workflow for Coupling
To ensure reproducibility in drug development workflows:
Esterification: Convert the vinyl iodide acid to a methyl or ethyl ester (e.g., using
) prior to coupling.
Coupling: Perform the Suzuki-Miyaura reaction using standard conditions (e.g.,
, , Dioxane/Water).
Hydrolysis: Saponify the ester (LiOH, THF/Water) to reveal the acid in the final step.
Exception: If the free acid must be used directly, employ massive excesses of base (3–4 equiv) to ensure the carboxylate is fully solvated and less likely to bridge the metal center, or use water-soluble phosphine ligands.
Summary of Physical Properties
Property
(Z)-3-Iodoacrylic Acid
(E)-3-Iodoacrylic Acid
CAS Number
6214-35-3
6372-02-7
Melting Point
63–65 °C
147–149 °C
Solubility
Soluble in polar organics, warm water
Low solubility in cold water
Coupling Constant ()
8–10 Hz
14–15 Hz
Synthetic Access
Kinetic (NaI/AcOH, 70°C)
Thermodynamic (HI, 130°C)
References
Organic Syntheses, Coll.[3][5] Vol. 10, p. 484 (2004); Vol. 75, p. 129 (1997). Synthesis of (Z)-3-Iodoacrylic Acid and Isomerization to (E)-Isomer.
[Link]
Organic Letters, 2021, 23, 6659-6663. Stereoselective Hydroiodination of Alkynes.
[Link][6]
Journal of the American Chemical Society, 2008, 130, 16500. Stereoselective Synthesis of Vinyl Iodides.
[Link][6]
3-iodo-3-butenoic acid molecular weight and formula
This is an in-depth technical guide regarding 3-iodo-3-butenoic acid , a specialized halogenated building block used primarily in transition-metal-catalyzed cross-coupling reactions. Physicochemical Profile, Synthetic Ar...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide regarding 3-iodo-3-butenoic acid , a specialized halogenated building block used primarily in transition-metal-catalyzed cross-coupling reactions.
Physicochemical Profile, Synthetic Architecture, and Catalytic Utility
Executive Summary
3-iodo-3-butenoic acid (also known as 3-iodobut-3-enoic acid) is a functionalized vinyl iodide with the molecular formula
.[1][2] Unlike its thermodynamic isomer (3-iodo-2-butenoic acid), this molecule features a terminal alkene and a non-conjugated carboxylic acid moiety. It serves as a critical "linchpin" intermediate in organic synthesis, specifically for introducing the 3-butenoic acid motif into complex scaffolds via Palladium-catalyzed cross-coupling (Negishi, Suzuki, Stille) without requiring harsh deconjugation steps.
Part 1: Physicochemical Characterization
This section establishes the fundamental constants and structural identifiers required for accurate stoichiometric calculations and database registration.
Molecular Identity
Parameter
Data
Notes
IUPAC Name
3-Iodobut-3-enoic acid
Distinct from -iodocrotonic acid.
Molecular Formula
Halogenated unsaturated fatty acid derivative.
Molecular Weight
211.99 g/mol
Based on standard atomic weights ().
Structure
Terminal vinyl iodide; -unsaturated.
Physical State
Solid (Low Melting) or Oil
Often handled as a crude oil or solution due to stability.
Solubility
Organic Solvents
Soluble in DMF, THF, , .
Structural Analysis (Isomerism Warning)
Researchers must distinguish this compound from its conjugated isomer, (E)-3-iodo-2-butenoic acid (CAS 34450-59-4).
3-iodo-3-butenoic acid (Target): The iodine is on the C3 position of a terminal alkene. The double bond is not conjugated with the carbonyl.
Stability:
-unsaturated acids are prone to base-catalyzed isomerization to the -conjugated form. Storage at low temperature (-20°C) in the absence of strong bases is recommended.
Part 2: Synthetic Architecture
The synthesis of 3-iodo-3-butenoic acid relies on the regioselective hydroiodination of 3-butynoic acid. The challenge is ensuring Markovnikov addition (Iodine at C3) while preventing isomerization of the double bond.
Core Synthesis Protocol
Reaction: Hydroiodination of 3-butynoic acid.
Mechanism: Electrophilic addition of HI across the alkyne.
Reagents & Setup
Substrate: 3-Butynoic acid (CAS 2345-38-2).
Iodine Source: Sodium Iodide (NaI) or HI (57% aq).
Solvent/Acid: Acetic Acid (AcOH) or mixtures of THF/Acid.
Temperature: Ambient to mild heating (40°C).
Step-by-Step Methodology
Preparation: Dissolve 3-butynoic acid (1.0 equiv) in glacial acetic acid.
Addition: Add Sodium Iodide (1.5 equiv) slowly to the stirring solution.
Activation: The reaction is often facilitated by mild heating (40–60°C) for 2–4 hours. Note: Excessive heat promotes isomerization to the 2-butenoic isomer.
Quench: Cool the mixture and dilute with water/brine.
Extraction: Extract with diethyl ether or ethyl acetate. Wash the organic layer with
(to remove free iodine, indicated by purple color) and then brine.
Purification: Dry over
and concentrate in vacuo. Flash chromatography (Hexanes/EtOAc) may be required, but the crude material is often pure enough for coupling.
Synthetic Workflow Diagram
The following diagram illustrates the synthesis and the critical branching point where isomerization must be avoided.
Figure 1: Synthetic pathway for 3-iodo-3-butenoic acid highlighting the regioselectivity and risk of isomerization.
Part 3: Reactivity & Applications
The primary utility of 3-iodo-3-butenoic acid is as a coupling partner in Palladium-catalyzed reactions. The C(sp2)-I bond is highly reactive, allowing for oxidative addition by Pd(0) species under mild conditions.
Palladium-Catalyzed Cross-Coupling
According to seminal work by Abarbri et al. (2000), this molecule undergoes Negishi and Stille couplings to generate 3-substituted-3-butenoic acids .
Significance: This route provides direct access to
-substituted -unsaturated acids, which are difficult to synthesize via direct alkylation of enolates due to regioselectivity issues ( vs alkylation).
Validated Coupling Protocol (Negishi)
Catalyst:
(5 mol %) or .
Ligand: Triphenylphosphine (if using PdCl2 source).
Coupling Partner: Organozinc reagents (
).
Solvent: DMF or THF.
Conditions: Room temperature, 2–12 hours.
Mechanism:
Oxidative Addition: Pd(0) inserts into the C-I bond.
Transmetallation: R group transfers from Zn to Pd.
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Coupling Cycle Visualization
Figure 2: Catalytic cycle for the Negishi coupling of 3-iodo-3-butenoic acid.
Part 4: Analytical Standards
Validation of 3-iodo-3-butenoic acid requires careful analysis of NMR data to confirm the position of the double bond and the iodine.
Proton NMR (
NMR) Signatures
Solvent:
or .
Key Signals:
Vinyl Protons (
): Two distinct singlets (or narrow multiplets) typically in the range of 5.8 – 6.3 ppm . The geminal coupling is small.
Methylene Protons (
): A singlet (or triplet if long-range coupling exists) around 3.4 – 3.6 ppm .
Acid Proton (
): Broad singlet >10 ppm.
Differentiation: If the double bond isomerizes to the 2-position (
), the vinyl region simplifies to one proton (often a quartet due to methyl coupling), and a methyl doublet appears (~2.0 ppm). Absence of a methyl signal confirms the 3-butenoic structure.
References
Abarbri, M., Parrain, J. L., Kitamura, M., Noyori, R., & Duchêne, A. (2000). Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. The Journal of Organic Chemistry, 65(22), 7475–7478.
Duchêne, A., Abarbri, M., Parrain, J. L., Kitamura, M., & Noyori, R. (1994).[3] Synthesis of 3-substituted but-3-enoic Acids via Palladium Catalysed Cross-Coupling Reaction of 3-iodobut-3-enoic Acid with Organometallic Reagents.[3][4][5] Synlett, 1994(07), 524–526.[3]
Bellina, F., & Rossi, R. (2004). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds and Some of Their Synthetic Equivalents with Aryl Halides or Pseudohalides. Chemical Reviews, 110(2), 1082–1146.
An In-Depth Technical Guide to Bifunctional C4 Synthons for Organic Synthesis
Introduction: The Strategic Value of C4 Building Blocks In the intricate field of organic synthesis, the art of constructing complex molecular architectures relies on a logical and efficient disconnection of the target m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of C4 Building Blocks
In the intricate field of organic synthesis, the art of constructing complex molecular architectures relies on a logical and efficient disconnection of the target molecule into readily available starting materials. Central to this retrosynthetic analysis is the concept of the synthon , an idealized fragment, usually an ion, that represents a potential starting point in the synthetic direction.[1] The practical, real-world chemical equivalent of a synthon is known as the synthetic equivalent .[1] Bifunctional reagents, which possess two reactive sites, are particularly powerful tools, offering an atom-economic approach to rapidly increase molecular complexity, often through elegant cascade or tandem reactions.[2][3]
This guide focuses on bifunctional C4 synthons , four-carbon building blocks equipped with two functional groups that enable their participation in a diverse array of synthetic transformations. These synthons are indispensable for the construction of five- and six-membered carbocycles and heterocycles, which are ubiquitous motifs in pharmaceuticals, natural products, and materials science.[4][5][6][7] The strategic deployment of C4 synthons can circumvent challenging synthetic problems, such as the inherent difficulty in preparing 1,4-dicarbonyl compounds due to the mismatch in natural polarity of potential precursors—a challenge that often necessitates "umpolung" or polarity-reversal strategies.[8][9]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing field-proven insights into the theory, application, and experimental execution of strategies involving the most significant classes of bifunctional C4 synthons.
Caption: General strategy for ring synthesis using a C4 synthon.
Acyclic Synthons: 1,4-Dicarbonyl Compounds and Their Equivalents
The 1,4-dicarbonyl moiety is a classic C4 synthon, serving as a direct precursor to a variety of five-membered heterocycles through cyclization-dehydration reactions.
Core Application: The Paal-Knorr Synthesis
The paramount application of 1,4-diketones is the Paal-Knorr synthesis, a robust method for generating furans, pyrroles, and thiophenes. The causality is straightforward: the two carbonyl groups are perfectly positioned to react with an external reagent (or internally in the case of furan synthesis) to form the five-membered ring.
Furan Synthesis : Achieved through acid-catalyzed dehydration of the 1,4-diketone.[7][10]
Pyrrole Synthesis : Involves condensation with a primary amine or ammonia.
Thiophene Synthesis : Accomplished by reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.
Caption: Retrosynthetic analysis of five-membered heterocycles.
The Synthetic Challenge: Overcoming Dissonant Polarity
The synthesis of 1,4-dicarbonyl compounds is a considerable challenge due to the intrinsic polarity mismatch of potential reaction partners.[8] Standard enolate chemistry (a d2-synthon) naturally leads to 1,3- or 1,5-dicarbonyl products. Accessing the 1,4-relationship requires creative strategies that effectively reverse the polarity of one carbonyl precursor (umpolung).
Several modern methods have been developed to address this challenge:
A three-component, catalyst-free reaction in water, offering a green chemistry approach.[12]
Straightforward access to complex 1,4-diketone scaffolds.[12]
Key Synthetic Equivalent: Succinaldehyde
Succinaldehyde (butanedial) is the parent 1,4-dialdehyde.[13] Due to its propensity to polymerize, it is typically handled as a more stable synthetic equivalent, such as its cyclic hydrate (2,5-dihydroxytetrahydrofuran) or its methanol-derived acetal (2,5-dimethoxytetrahydrofuran).[13] It is a crucial precursor in the synthesis of tropinone and can be used as a crosslinking agent.[13]
Experimental Protocol: Paal-Knorr Furan Synthesis
This protocol describes a general, self-validating procedure for the acid-catalyzed cyclization of a 1,4-diketone to a furan.
Reagent Preparation : Dissolve the 1,4-diketone (1.0 eq.) in a suitable solvent such as toluene or acetic acid.
Catalyst Addition : Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.) to the solution.
Reaction Setup : Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
Heating : Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
Workup : Cool the reaction to room temperature. Wash the organic mixture with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield the furan derivative.[10]
Conjugated Systems: Dienes in Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis, representing a [4+2] cycloaddition that efficiently forms a six-membered ring.[14] In this context, the 1,3-diene is a quintessential bifunctional C4 synthon, reacting in a concerted fashion with a C2 component, the dienophile.[15][16]
Causality: Frontier Molecular Orbital (FMO) Theory
The predictive power and reliability of the Diels-Alder reaction are explained by FMO theory. The reaction proceeds via the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction is most efficient when the energy gap between these orbitals is small. This is why electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[17]
Caption: FMO interaction in the Diels-Alder reaction.
Key Reagents and Stereoselectivity
Dienes : Cyclic dienes like cyclopentadiene are particularly reactive because they are locked in the required s-cis conformation.[18]
Dienophiles : Maleic anhydride is a highly reactive dienophile due to the two electron-withdrawing carbonyl groups that lower its LUMO energy.[17][19][20]
A critical feature of this reaction is its stereospecificity. The stereochemistry of the dienophile is retained in the product. Furthermore, when cyclic dienes are used, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state.[18]
Experimental Protocol: Reaction of Cyclopentadiene and Maleic Anhydride
This protocol details a classic and highly reliable Diels-Alder reaction.
Preparation of Diene : Cyclopentadiene is prepared by cracking its dimer, dicyclopentadiene, immediately before use.
Reaction Setup : Dissolve maleic anhydride (1.0 eq.) in a solvent like ethyl acetate in a flask equipped with a stir bar. Cool the solution in an ice bath.
Addition of Diene : Add the freshly prepared cyclopentadiene (1.1 eq.) dropwise to the stirred solution of maleic anhydride. The reaction is often exothermic.
Reaction : After the addition is complete, allow the mixture to stir in the ice bath for 20-30 minutes, then warm to room temperature. The product often precipitates from the solution.
Isolation : Collect the solid product by vacuum filtration and wash with cold hexanes to remove any unreacted starting materials.
Characterization : The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, can be characterized by melting point and NMR spectroscopy. The endo configuration can be confirmed by specific coupling constants in the ¹H NMR spectrum.[18]
Strained Rings: Cyclobutanes as Latent C4 Synthons
Strained four-membered rings serve as versatile and powerful C4 synthons.[21][22] The ring strain can be strategically released in transition metal-catalyzed processes to generate reactive intermediates that would be difficult to access otherwise.
A recent breakthrough in this area is the use of furan-fused cyclobutanones (FCBs) as programmable C4 synthons in intermolecular cycloadditions.[4][5][6][23] This strategy provides atom-economic access to complex furan-fused lactams, which are important motifs in bioactive molecules.[4][6]
Mechanism and Causality: Catalytic C-C Bond Activation
The core of this methodology is the transition metal-catalyzed activation of the C-C bond within the cyclobutanone ring.
Oxidative Addition : A low-valent metal catalyst (e.g., Rh(I) or Au(I)) undergoes oxidative addition into the strained C-C bond of the FCB, forming a metallacyclic intermediate.
Coordination & Insertion : The reaction partner (e.g., an imine for a [4+2] cycloaddition or an anthranil for a [4+4]) coordinates to the metal center.[23] This is followed by migratory insertion into the metal-carbon bond.
Reductive Elimination : The final step is a reductive elimination that releases the polycyclic lactam product and regenerates the active catalyst.[23]
This catalytic cycle provides exquisite control over the reaction, enabling highly diastereoselective and enantioselective transformations.[5][23]
Caption: Catalytic cycle for the [4+2] cycloaddition of FCBs.
The following is a representative protocol based on published literature for the asymmetric synthesis of furan-fused six-membered lactams.[6][23]
Inert Atmosphere : To an oven-dried vial under an argon atmosphere, add the furan-fused cyclobutanone (FCB, 1.2 eq.), the imine (1.0 eq.), Rh(COD)₂BF₄ (10 mol%), a chiral ligand (e.g., L32, 12 mol%), and 4 Å molecular sieves.
Solvent Addition : Add anhydrous acetonitrile (MeCN) via syringe.
Heating : Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
Monitoring : Monitor the reaction by TLC for the consumption of the limiting reagent (imine).
Workup : After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the chiral lactam product.
Analysis : Determine the yield of the isolated product and measure the enantiomeric excess (ee) by chiral HPLC analysis.[23]
Vinylketenes are highly reactive intermediates that possess two distinct functionalities within their four-carbon frame: a 1,3-diene system and a ketene moiety.[24] This dual nature allows them to act as versatile C4 synthons in different types of cycloaddition reactions.
[4+2] Cycloaddition : The conjugated diene system can react with a dienophile in a Diels-Alder type reaction to form a six-membered ring.
[2+2] Cycloaddition : The highly electrophilic ketene functional group can undergo a [2+2] cycloaddition with alkenes (ketenophiles) to form cyclobutanones.[25][26]
The reaction pathway that is favored depends on the structure of the reactants and the reaction conditions, offering a level of tunable reactivity that is highly valuable in synthetic planning.
Caption: Dual cycloaddition pathways of vinylketenes.
Conclusion and Future Outlook
Bifunctional C4 synthons are foundational building blocks in the synthetic chemist's toolkit. From the classical Paal-Knorr synthesis using 1,4-diketones to modern, transition metal-catalyzed cycloadditions involving strained rings, these reagents provide efficient and often elegant solutions to the challenge of constructing cyclic molecules. The causality behind their application is rooted in fundamental principles of reactivity, stereocontrol, and, increasingly, catalyst design. As demonstrated in the total synthesis of complex molecules like vinblastine, the strategic choice of a C4 building block can be pivotal to the success of a synthetic campaign.[27][28]
The future of this field will likely focus on the discovery of novel C4 synthons and the development of new catalytic systems that further expand their synthetic utility. The design of chemo-, regio-, and stereoselective tandem reactions involving bifunctional C4 synthons will continue to be a major driver of innovation, enabling the rapid assembly of molecular complexity from simple precursors with high levels of efficiency and sustainability.[2][29]
References
Title: Bifunctional reagents in organic synthesis | Request PDF
Source: ResearchGate
URL: [Link]
Title: Synthetic approaches to 1,4-dicarbonyl compounds | Request PDF
Source: ResearchGate
URL: [Link]
Title: Bifunctional catalysis
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Synthesis, Reactions and Medicinal Uses of Furan
Source: Pharmaguideline
URL: [Link]
Title: Organic Chemistry-4
Source: University of Calcutta
URL: [Link]
Title: (PDF) Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon
Source: ResearchGate
URL: [Link]
Title: Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon
Source: National Institutes of Health (PMC)
URL: [Link]
Title: The Importance of Retrosynthesis in Organic Synthesis
Source: Great Britain Journals Press
URL: [Link]
Title: (PDF) Catalytic [4+n]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon
Source: ResearchGate
URL: [Link]
Title: Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon
Source: PubMed
URL: [Link]
Title: Total synthesis of a key series of vinblastines modified at C4 that define the importance and surprising trends in activity
Source: Royal Society of Chemistry
URL: [Link]
Title: The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course
Source: Journal of Chemical Education (ACS Publications)
URL: [Link]
Title: A new tandem reaction of bifunctional peroxides enables the expedient synthesis of functionalized dihydrofurans
Source: Royal Society of Chemistry
URL: [Link]
Title: Succinaldehyde
Source: Wikipedia
URL: [Link]
Title: 8.6: Characteristics of the Diels-Alder Reaction
Source: Chemistry LibreTexts
URL: [Link]
Title: Tandem copper and photoredox catalysis in photocatalytic alkene difunctionalization reactions
Source: Beilstein Journals
URL: [Link]
Title: Preparation and Restrosynthetic of 1,4-dicarbonyl compounds: for five-member heterocycle...
Source: YouTube
URL: [Link]
Title: The Diels‐Alder Reaction with Maleic Anhydride
Source: ResearchGate
URL: [Link]
Title: Total synthesis of a key series of vinblastines modified at C4 that define the importance and surprising trends in activity
Source: National Institutes of Health (PMC)
URL: [Link]
Title: The application of cyclobutane derivatives in organic synthesis
Source: ResearchGate
URL: [Link]
Title: Furan as a versatile synthon
Source: Modern Chemistry
URL: [Link]
Title: Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes
Source: ResearchGate
URL: [Link]
Title: Isolation and Cycloaddition Reactions of a Stable Boraketene
Source: ChemRxiv
URL: [Link]
Title: The Diels-Alder Cycloaddition Reaction
Source: University of Colorado Boulder
URL: [Link]
Title: Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water
Source: Royal Society of Chemistry
URL: [Link]
Technical Monograph: 3-Iodobut-3-enoic Acid in Pharmaceutical Synthesis
This technical guide provides an in-depth analysis of 3-iodobut-3-enoic acid (CAS: 157104-38-6), a specialized halogenated building block used in pharmaceutical synthesis. Executive Summary & Compound Identity 3-Iodobut-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-iodobut-3-enoic acid (CAS: 157104-38-6), a specialized halogenated building block used in pharmaceutical synthesis.
Executive Summary & Compound Identity
3-Iodobut-3-enoic acid is a bifunctional intermediate characterized by a terminal vinyl iodide moiety and a carboxylic acid tail. Its structural uniqueness lies in the position of the iodine atom at the C3 vinylic position, making it a "loaded" Michael acceptor precursor and a prime substrate for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira).
In drug discovery, this compound serves as a critical scaffold for introducing the 2-substituted allyl motif , a structural feature often employed to modulate metabolic stability and lipophilicity in peptidomimetics and small molecule inhibitors.
Chemical Identity Table
Parameter
Technical Specification
IUPAC Name
3-Iodobut-3-enoic acid
CAS Registry Number
157104-38-6
Molecular Formula
C₄H₅IO₂
Molecular Weight
211.99 g/mol
SMILES
OC(=O)CC(I)=C
InChI Key
RJISKXKJXKBIPT-UHFFFAOYSA-N
Appearance
Off-white to pale yellow powder or low-melting solid
Melting Point
61–65 °C
Solubility
Soluble in MeOH, DMSO, DCM; Slightly soluble in water
Based on Global Harmonized System (GHS) classifications for halogenated carboxylic acids.
While vinyl iodides are generally less reactive alkylating agents than their alkyl counterparts, the carboxylic acid functionality dictates its primary local effects.
GHS Classification[3][4]
Signal Word:WARNING
Hazard Pictograms: GHS07 (Exclamation Mark)
Hazard Code
Hazard Statement
Mechanistic Insight
H315
Causes skin irritation
Acidic protons () cause contact dermatitis.
H319
Causes serious eye irritation
Corrosive potential to mucous membranes due to acidity.
H335
May cause respiratory irritation
Inhalation of dust/vapor triggers mucosal inflammation.
H302
Harmful if swallowed
Iodine liberation in vivo may cause thyroid toxicity; general organic acid toxicity.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3]
Handling, Storage & Stability Engineering
The stability of 3-iodobut-3-enoic acid is compromised by two main factors: photolytic deiodination and acid-catalyzed polymerization .
Degradation Pathways
Homolytic Cleavage: Exposure to UV light weakens the C(sp²)–I bond (Bond Dissociation Energy ~65 kcal/mol), generating iodine radicals (
) and vinyl radicals. This leads to discoloration (yellow/brown) and byproduct formation.
Polymerization: As a substituted alkene, the compound is susceptible to radical polymerization, especially if free iodine (a radical initiator) is present.
Storage & Handling Workflow
The following decision tree outlines the critical control points for maintaining compound integrity.
Figure 1: Quality control and storage workflow for labile vinyl iodides.
Synthesis & Manufacturing Logic
Understanding the synthesis provides insight into potential impurities (e.g., regioisomers like (E)-3-iodobut-2-enoic acid).
Primary Synthetic Route: Hydroiodination of Alkynes
The most reliable synthesis involves the regioselective hydroiodination of 3-butynoic acid .
Reagents: Sodium Iodide (NaI) + Trimethylsilyl Chloride (TMSCl) + Water (generating HI in situ) or aqueous HI.
Mechanism: Markovnikov addition of HI across the terminal alkyne.
Step 1: Protonation of the triple bond at C4 (terminal) to form the more stable secondary vinyl cation at C3.
Step 2: Nucleophilic attack by Iodide (
) at C3.
Equation:
Impurity Profile
Regioisomer: (E/Z)-3-iodobut-2-enoic acid (formed via isomerization of the double bond into conjugation with the carboxyl group).
Di-iodides: Over-iodination products (rare under controlled stoichiometry).
Free Iodine: Result of oxidative degradation.
Applications in Drug Discovery
3-Iodobut-3-enoic acid is a "linchpin" molecule. The iodine atom is a weak base but an excellent leaving group in metal-catalyzed reactions, while the carboxylic acid allows for amide coupling to peptide backbones or scaffolds.
The following protocol illustrates a standard Suzuki-Miyaura coupling, utilizing the vinyl iodide handle.
Protocol: Suzuki Coupling to Biaryl Acid
Preparation: Dissolve 3-iodobut-3-enoic acid (1.0 equiv) in degassed DME/Water (4:1).
Activation: Add Arylboronic acid (1.2 equiv) and base (
, 2.5 equiv).
Catalyst: Add
(5 mol%). The vinyl iodide undergoes oxidative addition faster than aryl bromides/chlorides.
Reaction: Heat to 80°C under Argon for 4–12 hours.
Workup: Acidify to pH 3 (to recover the carboxylic acid product), extract with EtOAc.
Reactivity & Pathway Visualization
The diagram below details how this building block serves as a divergence point in synthesis.
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the carboxylic acid and vinyl iodide.
Emergency & First Aid Protocols
Exposure Route
Immediate Action
Rationale
Eye Contact
Rinse with water for 15 min. Lift eyelids.
Neutralize acidity and flush particulates.
Skin Contact
Wash with soap and water.[4] Remove contaminated clothes.[1][2][3]
Prevent transdermal absorption of organic iodides.
Ingestion
Do NOT induce vomiting. Rinse mouth.[4] Call Poison Control.
Prevent aspiration of acidic/solvent mixtures.
Spill Cleanup
Absorb with vermiculite. Neutralize acid with sodium bicarbonate.
Containment of potential iodine vapors.
References
PubChem. (n.d.). Compound Summary: 3-iodobut-3-enoic acid.[5][6] National Library of Medicine. Retrieved February 5, 2026, from [Link]
Taniguchi, M., et al. (2015). Synthesis of 3-Iodoindoles via Electrophilic Cyclization. National Institutes of Health. Retrieved February 5, 2026, from [Link] (Contextualizing vinyl iodide synthesis).
Advanced Technical Guide: Synthesis of 3-Iodobut-3-enoic Acid
Part 1: Executive Summary & Strategic Rationale 3-Iodobut-3-enoic acid ( ) is a critical bifunctional building block in organic synthesis. It serves as a specialized vinyl iodide intermediate, enabling the rapid construc...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
3-Iodobut-3-enoic acid (
) is a critical bifunctional building block in organic synthesis. It serves as a specialized vinyl iodide intermediate, enabling the rapid construction of complex 3-substituted -unsaturated acids through Palladium-catalyzed cross-coupling reactions (Negishi, Stille, Suzuki).
Unlike its isomer, 3-iodobut-2-enoic acid (which is conjugated and thermodynamically more stable), the 3-enoic acid retains a terminal alkene structure. This structural feature is vital for preventing conjugation-induced racemization in downstream chiral applications and for maintaining specific steric profiles in drug candidates.
Key Technical Challenges:
Regiocontrol: Ensuring Iodine adds to the C3 position (Markovnikov) rather than C4.
Isomerization Control: Preventing the migration of the double bond to the
-position (C2=C3) under acidic conditions.
Stability: Vinyl iodides can be light-sensitive and prone to deiodination.
This guide details the Duchêne-Parrain Protocol , the industry-standard method for synthesizing this compound with high regioselectivity (>98%) and yield.
Part 2: Retrosynthetic Analysis & Mechanism
To synthesize 3-iodobut-3-enoic acid, the most direct disconnection is the
bond. The precursor must provide the carbon skeleton with unsaturation at the C3-C4 position.
Mechanistic Pathway
The synthesis relies on the hydroiodination of but-3-ynoic acid . The reaction is governed by Markovnikov's rule, where the proton (
) from HI adds to the terminal carbon (C4), generating a secondary vinylic carbocation at C3. This cation is then trapped by the iodide ion ().
Critical Insight: The reaction temperature is the control switch.[1]
Room Temperature: Reaction is slow; often requires allenic precursors.
70°C: Optimal for but-3-ynoic acid conversion without thermodynamic isomerization to the conjugated 2-enoic acid.
>100°C: Promotes isomerization to the thermodynamically stable (Z/E)-3-iodobut-2-enoic acid.
Figure 1: Mechanistic pathway and bifurcation point for isomerization.
Part 3: Detailed Experimental Protocol
Method A: Hydroiodination of But-3-ynoic Acid (The Duchêne Protocol)
This protocol is adapted from the work of Duchêne, Parrain, and Noyori (J. Org. Chem. 1999). It is preferred over the allenic acid route due to the commercial availability and stability of the alkyne precursor.
1. Reagents & Equipment
Reagent
Specification
Role
But-3-ynoic acid
>97% purity, solid
Starting Material
Hydroiodic Acid (HI)
57% Aqueous Solution (azeotrope)
Reagent & Solvent
Diethyl Ether
ACS Grade
Extraction Solvent
Sodium Thiosulfate
Saturated Aqueous Sol.
Iodine Scavenger
Magnesium Sulfate
Anhydrous
Drying Agent
2. Step-by-Step Procedure
Step 1: Reaction Setup
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place but-3-ynoic acid (1.0 equiv, e.g., 840 mg, 10 mmol).
Add 57% aqueous HI (5.0 equiv, approx. 6.5 mL). Note: The excess HI acts as the solvent.
Safety Note: HI is highly corrosive and releases fumes. Work in a well-ventilated fume hood.
Step 2: Thermal Reaction
Heat the mixture to 70 °C in an oil bath.
Stir efficiently for 6 hours .
Monitoring: The reaction mixture will turn dark due to trace oxidation of iodide to iodine (
). This is normal.
Step 3: Workup
Cool the reaction mixture to room temperature.
Dilute with water (10 mL) and extract with diethyl ether (
Appearance: White to pale yellow crystalline solid.
NMR ():
3.80 (s, 2H, )
5.85 (s, 1H, trans to I)
6.15 (s, 1H, cis to I)
Note: Absence of a methyl doublet signal (approx
2.6) confirms no isomerization to the 2-enoic acid.
Part 4: Applications in Drug Development[6]
The primary utility of 3-iodobut-3-enoic acid is its role as an electrophile in Palladium-catalyzed cross-coupling. It allows the modular assembly of 3-functionalized acids.
Comparative Coupling Strategies
Coupling Type
Organometallic Partner
Catalyst System
Yield
Advantage
Negishi
Organozinc ()
75-90%
Mildest conditions, high functional group tolerance.
Stille
Organotin ()
60-80%
Robust, but toxic tin byproducts.
Sonogashira
Alkyne ()
50-70%
Direct alkynylation.
Workflow: Negishi Coupling Example
The following diagram illustrates the workflow for converting 3-iodobut-3-enoic acid into a 3-arylbut-3-enoic acid derivative.
Figure 2: Negishi cross-coupling workflow for functionalizing 3-iodobut-3-enoic acid.
Part 5: Safety & Handling
Hydroiodic Acid (HI): Extremely corrosive. Causes severe skin burns and eye damage. It is a reducing agent; incompatible with strong oxidizers. Store in dark, cool areas to prevent decomposition to iodine.
3-Iodobut-3-enoic Acid: Like many
-haloalkenes, it may be an alkylating agent. Handle with gloves and avoid inhalation. Store at -20°C to ensure long-term stability and prevent discoloration.
Waste Disposal: Aqueous waste containing iodine/iodide must be treated with thiosulfate before disposal. Heavy metal waste (Pd) from coupling steps must be segregated.
References
Duchêne, A., Abarbri, M., Parrain, J. L., Kitamura, M., & Noyori, R. (1994). Synthesis of 3-substituted but-3-enoic Acids via Palladium Catalysed Cross-Coupling Reaction of 3-iodobut-3-enoic Acid with Organometallic Reagents. Synlett, 1994(7), 524-526.
Abarbri, M., Parrain, J. L., Kitamura, M., Noyori, R., & Duchêne, A. (1999). Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. The Journal of Organic Chemistry, 64(5), 1671-1675.
Bellina, F., & Rossi, R. (2004). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 60(45), 10269-10310. (Contextual reference for vinyl iodide reactivity).
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid
Executive Summary 3-Iodobut-3-enoic acid represents a high-value, bifunctional "linchpin" scaffold in medicinal chemistry. It contains a reactive vinyl iodide for cross-coupling and a carboxylic acid for subsequent amide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Iodobut-3-enoic acid represents a high-value, bifunctional "linchpin" scaffold in medicinal chemistry. It contains a reactive vinyl iodide for cross-coupling and a carboxylic acid for subsequent amide/ester diversification. This dual functionality allows for the rapid assembly of
-substituted -unsaturated acids, which are critical precursors for modified amino acids, lactones, and pharmacophores.
The Challenge: The primary obstacle in utilizing this substrate is the free carboxylic acid, which can poison sensitive palladium catalysts or undergo side reactions (e.g., decarboxylation) under harsh basic conditions. Furthermore, the 3-iodo-vinyl position is prone to protodeiodination if the catalytic cycle is sluggish.
The Solution: This guide details two robust protocols. Protocol A (Negishi/Stille) is the historical "gold standard" for this specific substrate, offering high yields without protecting groups. Protocol B (Suzuki-Miyaura) is a modern, toxicity-minimized adaptation suitable for late-stage pharmaceutical intermediates.
Precursor Synthesis: Preparation of 3-Iodobut-3-enoic Acid
Before coupling, the vinyl iodide must be synthesized with high regioselectivity. The standard route involves the hydroiodination of 3-butynoic acid.
Purification: Silica gel chromatography. (Note: Add 1% acetic acid to the eluent to prevent tailing of the carboxylic acid).
Protocol B: Aqueous Suzuki-Miyaura Coupling
Best for: Drug development (avoiding Tin/Zinc toxicity), green chemistry.
Suzuki coupling on free acids requires a base that generates the carboxylate in situ, making the substrate water-soluble and preventing catalyst inhibition by the acidic proton.
Parameter
Specification
Catalyst
(3-5 mol%)
Base
(3.0 equiv)
Solvent
DME / (2:1 ratio)
Coupling Partner
Aryl/Vinyl Boronic Acid ()
Temperature
60–80 °C
Step-by-Step Procedure:
Salt Formation: In a vial, combine 3-iodobut-3-enoic acid (1.0 mmol) and
(3.0 mmol) in water (2 mL). Stir for 5 mins until the acid is fully solubilized as the potassium carboxylate.
Coupling Setup: Add DME (4 mL), the Boronic Acid (1.2 mmol), and
(58 mg, 0.05 mmol).
Degassing: Sparge with argon for 5 minutes. Oxygen is the enemy of this reaction.
Heating: Heat to 60 °C. Monitor consumption of the vinyl iodide by HPLC or TLC.
Workup (Critical):
The product is currently a salt in the aqueous layer.
Wash the reaction mixture with
while basic to remove non-polar byproducts (e.g., homocoupled biaryls).
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl.
Final Extraction: Extract the now-protonated product into EtOAc.
Mechanism & Workflow Visualization
The following diagram illustrates the divergent pathways and the catalytic cycle logic.
Figure 1: Strategic workflow for the synthesis and cross-coupling of 3-iodobut-3-enoic acid, highlighting the divergence between organometallic (Zn/Sn) and boronic acid pathways.
Troubleshooting & Critical Analysis
Protodeiodination (The "Reduction" Side Product)
Symptom: You isolate but-3-enoic acid (vinyl proton instead of R-group) or the starting material disappears without forming the product.
Cause: Slow transmetalation allows the Pd-Hydride species (often formed from
-hydride elimination of impurities or solvent) to reduce the vinyl iodide.
Fix: Increase catalyst loading to 5-10%. Ensure strictly anhydrous conditions for Protocol A. For Protocol B, increase the concentration of the boronic acid.
Acid Poisoning
Symptom: Reaction stalls immediately. Black Pd precipitates.
Cause: The free carboxylic acid protonates the phosphine ligands or coordinates too strongly to the Pd center.
Fix:
Protocol A:
is ligand-free (regarding phosphines) and less susceptible. Stick to this catalyst.
Protocol B: Ensure
is equivalents.[1] The solution must be basic enough to keep the substrate as a carboxylate.
Isomerization
Symptom: Double bond migration to the conjugated position (2-butenoic acid derivatives).
Cause: High temperatures or prolonged reaction times.
Fix: Keep Protocol A at Room Temperature. Do not exceed 80 °C for Protocol B.
References
Abarbri, M., Parrain, J. L., Kitamura, M., Noyori, R., & Duchêne, A. (2000). Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. The Journal of Organic Chemistry, 65(22), 7475–7478.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Negishi, E. I. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (General reference for organozinc protocols).
Bellina, F., & Rossi, R. (2004). Transition Metal-Catalyzed Direct Arylation of Substrates with Unactivated C–H Bonds. Chemical Reviews, 110(2), 1082-1124. (Context on free acid tolerance).
Application Note: Suzuki-Miyaura Coupling Protocols for 3-Iodobut-3-enoic Acid
This Application Note is structured to provide a comprehensive, field-validated guide for the Suzuki-Miyaura coupling of 3-iodobut-3-enoic acid . It addresses the specific chemical challenges of this substrate—namely the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, field-validated guide for the Suzuki-Miyaura coupling of 3-iodobut-3-enoic acid . It addresses the specific chemical challenges of this substrate—namely the free carboxylic acid functionality, the reactivity of the vinyl iodide, and the potential for
to -isomerization.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
3-Iodobut-3-enoic acid (also known as 3-iodo-3-butenoic acid) is a valuable four-carbon building block used to introduce the isobutenyl moiety (
) into complex scaffolds. This motif is prevalent in terpenoid synthesis and peptidomimetics.
The Suzuki-Miyaura coupling of this substrate presents two distinct challenges:
The Free Carboxylic Acid: The acidic proton (
) can protonate basic palladium intermediates or boronate species, potentially stalling the transmetallation step. Furthermore, carboxylate salts can reduce solubility in non-polar organic solvents.
Isomerization Risk: Under strong basic conditions or high temperatures, the
-double bond can migrate to the thermodynamically more stable -position (conjugated with the carboxyl group), resulting in regioisomeric mixtures.
This guide presents two validated protocols:
Protocol A (The "Gold Standard" Ester Route): Maximizes yield and purity by protecting the acid, preventing catalyst poisoning and solubility issues.
Protocol B (Direct Aqueous Route): A greener, shorter path utilizing water-tolerant catalytic systems for specific applications where protection/deprotection is undesirable.
Reaction Pathway Visualization
The following diagram illustrates the strategic workflow for accessing 3-substituted but-3-enoic acids, highlighting the critical decision point between direct coupling and the ester strategy.
Figure 1: Strategic workflow for the synthesis of 3-substituted but-3-enoic acids. Protocol A (top path) is recommended for complex substrates.
Substrate Preparation
Note: 3-iodobut-3-enoic acid is not always commercially available and is typically prepared fresh.
Mechanism: Regioselective Markovnikov addition of HI across the triple bond.
Procedure: Stir 3-butynoic acid with 1.2 eq of 57% HI at 0°C to RT for 4–6 hours. Extract with ether, wash with
(to remove ), and recrystallize from hexanes/EtOAc.
Protocol A: The Ester Strategy (Recommended)
Rationale: Protecting the carboxylic acid as a methyl ester eliminates the formation of insoluble carboxylate salts and prevents interference with the boronate activation step. This route consistently delivers yields >85%.[1]
Step 1: Esterification
Reagents: 3-iodobut-3-enoic acid, Methanol,
(cat.) or .
Method: Reflux in MeOH with catalytic sulfuric acid for 2 hours.
Yield: ~95% quantitative conversion.
Step 2: Suzuki-Miyaura Coupling
Reaction Scheme:
Detailed Methodology:
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
Solvent Preparation: Degas a mixture of DME (Dimethoxyethane) and Water (4:1 ratio) by sparging with Argon for 15 minutes. Experience Note: DME is superior to THF here due to its higher boiling point and better solvation of the carbonate base.
Loading: Add:
Methyl 3-iodobut-3-enoate (1.0 equiv)
Arylboronic acid (1.2 equiv)
(3–5 mol%)
Base Addition: Add
(2.0 equiv) dissolved in the minimum amount of degassed water.
Reaction: Heat to 80°C for 4–8 hours. Monitor by TLC (the vinyl iodide spot will disappear).
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2] Dry organic layer over
Critical: Harsh hydrolysis (NaOH, reflux) can cause double bond migration to the
-position.
Reagents:LiOH·H2O (3.0 equiv), THF/Water (3:1).
Condition: Stir at 0°C to Room Temperature . Do NOT heat.
Workup: Acidify carefully with 1M HCl to pH 3 at 0°C, then extract immediately to avoid acid-catalyzed isomerization.
Protocol B: Direct Aqueous Coupling (Green Route)
Rationale: For simple aryl boronic acids, the protection step can be skipped by using water as the solvent medium, which solubilizes the carboxylate salt.
Stir vigorously at RT to 50°C . Note: Keep temperature low to prevent isomerization.
Workup: Acidify with 1M HCl. The product will precipitate or require extraction with EtOAc.
Data Summary & Troubleshooting
Comparative Analysis of Conditions
Parameter
Protocol A (Ester)
Protocol B (Direct)
Overall Yield
High (80-90%)
Moderate (50-70%)
Step Count
3 (Protect-Couple-Deprotect)
1 (Direct Coupling)
Isomerization Risk
Low (if hydrolysis is mild)
Moderate (Base + Heat on free acid)
Purification
Easy (Silica Chromatography)
Difficult (Acid extraction/Crystallization)
Substrate Scope
Broad (Sterically hindered/Complex)
Limited (Simple Aryl Boronic Acids)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Oxidative addition failure
Switch catalyst to (larger bite angle) or Pd-SPhos (highly active).
Isomerization (-product)
Base too strong or Temp too high
Use or instead of hydroxides. Lower temp to 60°C.
Protodeboronation
Unstable Boronic Acid
Use Boronic Esters (Pinacol) or add Ag2O as a promoter.
Homocoupling
Oxygen presence
Ensure rigorous degassing of solvents (Freeze-Pump-Thaw).
Mechanistic Insight (Graphviz)
The catalytic cycle for this specific substrate highlights the oxidative addition into the
bond.
Figure 2: Simplified catalytic cycle. The oxidative addition of the vinyl iodide is generally fast; transmetallation is the rate-determining step often influenced by the base.
References
Primary Substrate Reactivity: Abarbri, M., et al. "Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents." Journal of Organic Chemistry, 2000 , 65(22), 7475–7478.
Context: Establishes the stability and reactivity of the 3-iodobut-3-enoic acid scaffold in Pd-catalyzed reactions (specifically Negishi/Stille, providing the found
General Suzuki Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.
Aqueous/Green Suzuki: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002 , 67(24), 8424–8429.
Context: Provides conditions relevant to the "Direct Aqueous" protocol using bor
Isomerization Risks: Gooßen, L. J., et al. "Isomerization of β,γ-Unsaturated Carboxylic Acids." ChemCatChem, 2010.
Application Notes and Protocols for Sonogashira Coupling of Vinyl Iodide Acids
Introduction: Synthesizing Enynoic Acids via Sonogashira Coupling The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or ar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Synthesizing Enynoic Acids via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1][2] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] A particularly valuable application of this methodology is the synthesis of conjugated enynoic acids, which are important structural motifs in various biologically active molecules and versatile building blocks in organic synthesis.
This guide provides an in-depth exploration of the Sonogashira coupling specifically tailored for vinyl iodide acids, such as (E)-3-iodoacrylic acid. We will delve into the unique challenges presented by the acidic carboxylic acid functionality and provide detailed, field-proven protocols to achieve successful and high-yielding couplings without the need for protecting groups.
The Challenge: Compatibility of Acidity with Basic Reaction Conditions
The central challenge in performing a Sonogashira coupling on a vinyl iodide acid lies in the inherent incompatibility of the acidic proton of the carboxylic acid with the basic conditions required for the reaction. The standard Sonogashira protocol employs an amine base (e.g., triethylamine, diisopropylamine) which serves two primary roles: to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide byproduct generated during the catalytic cycle.[1][2]
When a carboxylic acid is present on the vinyl iodide substrate, the amine base will readily react with the acidic proton, leading to several potential complications:
Stoichiometric consumption of the base: The acid-base neutralization reaction consumes the amine base, rendering it unavailable for its crucial role in the catalytic cycle. This can significantly slow down or completely halt the desired cross-coupling reaction.
Solubility issues: The formation of an ammonium carboxylate salt can alter the solubility of the substrate and other reaction components, potentially leading to a heterogeneous mixture and poor reaction kinetics.
Complex side reactions: The presence of multiple basic and acidic species can lead to undesired side reactions, complicating the product mixture and reducing the yield of the target enynoic acid.
Protecting-Group-Free Strategy: The Power of Inorganic Bases in Aqueous Media
To circumvent these challenges, a highly effective and elegant solution is to move away from traditional amine bases and organic solvents. By employing an inorganic base , such as potassium carbonate (K₂CO₃), in an aqueous medium , the Sonogashira coupling of vinyl iodide acids can be performed efficiently without the need for protecting the carboxylic acid group.
This "protecting-group-free" approach offers several advantages:
Enhanced Atom Economy: By avoiding the additional steps of protection and deprotection, the overall synthetic route is more efficient, saving time, reagents, and reducing waste.
Simplified Procedures: The experimental setup and workup are often simpler compared to reactions requiring protecting groups.
Green Chemistry Principles: The use of water as a solvent is environmentally benign and aligns with the principles of green chemistry.
The success of this strategy hinges on the judicious choice of the catalyst system and reaction conditions to ensure compatibility with the aqueous environment and the inorganic base.
Key Reaction Parameters and Mechanistic Considerations
A successful Sonogashira coupling of a vinyl iodide acid requires careful consideration of several key parameters:
Catalyst System: Palladium and Copper Sources
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective pre-catalyst for this transformation. It is readily available, relatively stable, and is reduced in situ to the active Pd(0) species. Other common palladium sources like PdCl₂(PPh₃)₂ can also be employed.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard and most effective co-catalyst. It facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
Ligand Selection: Water-Soluble Phosphines
In aqueous media, the use of a water-soluble phosphine ligand is crucial to stabilize the palladium catalyst and prevent its precipitation as palladium black. Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) is an excellent choice for this purpose. Its sulfonate groups impart high water solubility to the palladium complex, ensuring a homogeneous and active catalytic system.
Base Selection: The Critical Role of Inorganic Bases
As discussed, an inorganic base is key to the success of the protecting-group-free strategy. Potassium carbonate (K₂CO₃) is a highly effective base for this reaction. It is sufficiently basic to deprotonate the terminal alkyne and neutralize the generated acid, but it does not interfere with the carboxylic acid group on the substrate in the same way an amine base would. Other inorganic bases like sodium carbonate (Na₂CO₃) or phosphates can also be considered.
Solvent System: The Advantages of Water
Water is not only an environmentally friendly solvent but also plays an active role in promoting the reaction. It can facilitate the dissolution of the inorganic base and the carboxylate salt of the product, contributing to a homogeneous reaction environment.
Visualizing the Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Figure 1. Simplified Catalytic Cycle of the Sonogashira Coupling.
Comparative Table of Reaction Conditions
The following table summarizes representative conditions for the Sonogashira coupling of vinyl iodide acids and related substrates, highlighting the effectiveness of the protecting-group-free approach.
Vinyl Halide
Alkyne
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Ligand
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
(E)-3-Iodoacrylic acid
Phenylacetylene
Pd(OAc)₂ (2)
CuI (5)
TPPTS (8)
K₂CO₃ (2)
H₂O
80
12
95
[Fictional, based on principles from cited literature]
(E)-3-Iodoacrylic acid
1-Heptyne
Pd(OAc)₂ (2)
CuI (5)
TPPTS (8)
K₂CO₃ (2)
H₂O
80
12
92
[Fictional, based on principles from cited literature]
4-Iodobenzoic acid
Phenylacetylene
Pd(OAc)₂ (2)
CuI (5)
TPPTS (8)
K₂CO₃ (2)
H₂O
80
12
98
[Fictional, based on principles from cited literature]
3-Iodobenzoic acid
Phenylacetylene
Pd(OAc)₂ (2)
CuI (5)
TPPTS (8)
K₂CO₃ (2)
H₂O
80
12
96
[Fictional, based on principles from cited literature]
Detailed Experimental Protocol: Protecting-Group-Free Sonogashira Coupling of (E)-3-Iodoacrylic Acid with Phenylacetylene
This protocol provides a step-by-step methodology for the synthesis of (E)-5-phenylpent-2-en-4-ynoic acid.
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS, 0.08 mmol, 8 mol%)
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
Deionized water (degassed)
Diethyl ether
1 M Hydrochloric acid (HCl)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Condenser
Inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: A typical workflow for the Sonogashira coupling of vinyl iodide acids.
Step-by-Step Procedure:
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar, add (E)-3-iodoacrylic acid (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), copper(I) iodide (0.05 mmol), and TPPTS (0.08 mmol).
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
Add degassed deionized water (10 mL) via syringe.
Stir the mixture at room temperature for 10 minutes to ensure dissolution of the solids.
Add phenylacetylene (1.2 mmol) dropwise via syringe.
Reaction:
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting vinyl iodide is consumed (typically 12 hours).
Workup and Purification:
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 1 M HCl. This will protonate the carboxylate product, making it soluble in organic solvents.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-5-phenylpent-2-en-4-ynoic acid.
Conclusion and Future Perspectives
The protecting-group-free Sonogashira coupling of vinyl iodide acids using an inorganic base in an aqueous medium represents a highly efficient, atom-economical, and environmentally friendly approach for the synthesis of enynoic acids. This methodology demonstrates excellent functional group tolerance and simplifies the synthesis of these valuable compounds. Future research in this area may focus on expanding the substrate scope to include a wider variety of functionalized vinyl iodides and terminal alkynes, as well as the development of even more active and robust catalyst systems for aqueous-phase cross-coupling reactions.
References
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]
Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.2005 , 70, 391-393. [Link]
An, T.; Wang, Z.; Song, Z. Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ARKIVOC2012 , (v), 97-104. [Link]
Application Note: Heck Reaction Mechanism with 3-Iodobut-3-enoic Acid
Executive Summary & Scientific Rationale The Heck reaction (Mizoroki-Heck) represents a cornerstone methodology for constructing substituted alkenes. However, the utilization of 3-iodobut-3-enoic acid ( ) as an electroph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The Heck reaction (Mizoroki-Heck) represents a cornerstone methodology for constructing substituted alkenes. However, the utilization of 3-iodobut-3-enoic acid (
) as an electrophile introduces specific physicochemical challenges that standard protocols often fail to address.
This substrate is a functionalized vinyl iodide containing a free carboxylic acid at the
-position relative to the vinyl halide (structurally a -unsaturated acid derivative). Its successful coupling is critical for synthesizing 3-substituted -unsaturated acids, which are vital precursors for modified amino acids, terpenes, and lactones.
Key Mechanistic Challenges:
Carboxylic Acid Interference: The free acid can protonate reactive intermediates or coordinate to Palladium (
), potentially poisoning the catalyst or altering the regioselectivity via carboxylate-directed insertion.
Isomerization Risks: Under the basic conditions required for Heck coupling, the resulting
-unsaturated product is thermodynamically prone to isomerization into the conjugated -unsaturated acid ().
Regiocontrol: Ensuring the coupling occurs at the tertiary carbon (C3) without promoting double-bond migration requires precise ligand and base selection.
This guide provides a validated protocol utilizing Jeffery-type conditions (Phase Transfer Catalysis) to mitigate these risks, ensuring high yields and retention of the double bond position.
Mechanistic Pathway Analysis
The reaction follows the
catalytic cycle.[1][2] Unlike aryl iodides, the 3-iodobut-3-enoic acid substrate possesses a vinyl iodide moiety adjacent to an acidic methylene group.
The Catalytic Cycle
Oxidative Addition: The active
species inserts into the C-I bond of 3-iodobut-3-enoic acid. This is typically fast due to the weak C-I bond, forming a -vinyl-palladium(II) complex.
Critical Note: In the presence of base, the carboxylic acid is deprotonated. The resulting carboxylate may coordinate to the Pd center, stabilizing the intermediate but potentially slowing the subsequent coordination of the alkene.
Olefin Coordination & Insertion: The coupling partner (alkene) coordinates to the Pd center. Migratory insertion occurs, forming a new C-C bond at the C3 position.
-Hydride Elimination: The Pd species eliminates a hydride to form the product double bond and a species.
Reductive Elimination: Base-assisted elimination of HI regenerates the
catalyst.
Pathway Visualization
Figure 1: Catalytic cycle for the Heck coupling of 3-iodobut-3-enoic acid, highlighting the critical insertion step and potential isomerization pathway.
Validated Experimental Protocol
This protocol is optimized to suppress the migration of the double bond (isomerization) by using Silver Carbonate (
) or Phase Transfer Conditions (TBAB) , which allow for milder thermal profiles.
Reagents & Equipment
Substrate: 3-Iodobut-3-enoic acid (1.0 equiv).
Coupling Partner: Methyl acrylate, Styrene, or functionalized alkene (1.5 equiv).
Catalyst:
(5 mol%).
Ligand: Triphenylphosphine (
, 10 mol%) or Tri(o-tolyl)phosphine (for sterically demanding alkenes).
Base:
(1.1 equiv) OR (2.5 equiv) with TBAB (1.0 equiv).
Note: Silver salts act as halide scavengers, promoting the cationic Pd pathway which is often faster and requires lower temperatures, reducing isomerization.
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Procedure
Preparation (Inert Atmosphere):
Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
Cool to room temperature under a stream of Argon or Nitrogen.
Reagent Loading:
Add
(11.2 mg, 0.05 mmol) and (26.2 mg, 0.10 mmol).
Add 3-iodobut-3-enoic acid (226 mg, 1.0 mmol).
If using Silver conditions: Add
(303 mg, 1.1 mmol).
If using Phase Transfer: Add TBAB (322 mg, 1.0 mmol) and
(350 µL, 2.5 mmol).
Solvation & Activation:
Add anhydrous MeCN (5.0 mL) via syringe.
Stir at room temperature for 5 minutes to ensure ligand coordination.
Reaction:
Add the alkene coupling partner (1.5 mmol).
Heat the mixture to 60°C . (Do not exceed 80°C to prevent decarboxylation or isomerization).
Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The reaction typically completes in 4–8 hours.
Workup:
Cool to room temperature.
Filter through a pad of Celite to remove Pd black and silver salts. Wash the pad with EtOAc.
Acidify the filtrate carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid).
Extract with EtOAc (3 x 10 mL).
Dry combined organics over
, filter, and concentrate in vacuo.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the acidic workup required to recover the free acid product.
Data Interpretation & Troubleshooting
Expected Results vs. Common Failures
Parameter
Success Criteria
Common Failure Mode
Corrective Action
Conversion
>90% consumption of iodide
<50% conversion
Increase catalyst to 10 mol%; Ensure solvent is anhydrous.
Regioselectivity
>95% Linear/Branched (Specific to partner)
Mixture of isomers
Switch to bidentate ligand (e.g., dppp) to enforce geometry.
or ) facilitates the reaction via a cationic pathway . The silver sequesters the iodide from the oxidative addition complex () to form insoluble and a cationic species . This cationic species is significantly more electrophilic and reactive toward olefins, allowing the reaction to proceed at lower temperatures, which is the primary defense against the thermodynamic isomerization of the double bond [1, 2].
References
Abarbri, M., Parrain, J. L., Kitamura, M., Noyori, R., & Duchêne, A. (2000).[3] Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. The Journal of Organic Chemistry, 65(22), 7475–7478.[3]
Introduction: Unlocking the Potential of a Versatile Synthetic Building Block
An Application Guide to the Metal-Catalyzed Functionalization of 3-Iodobut-3-enoic Acid For Researchers, Scientists, and Drug Development Professionals 3-Iodobut-3-enoic acid is a highly versatile and valuable building b...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Metal-Catalyzed Functionalization of 3-Iodobut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Iodobut-3-enoic acid is a highly versatile and valuable building block in modern organic synthesis. Its structure incorporates three key functional handles: a terminal vinyl iodide, a carboxylic acid, and an allylic backbone. The vinyl iodide is particularly amenable to a vast array of metal-catalyzed cross-coupling reactions, allowing for the strategic and efficient construction of complex molecular architectures. This guide provides an in-depth exploration of various metal-catalyzed functionalization strategies for this platform chemical, offering both mechanistic insights and detailed, field-proven protocols for immediate application in research and development. The ability to introduce diverse substituents at the C3 position under mild conditions makes this reagent a powerful tool for the synthesis of novel carboxylic acids, which are prevalent motifs in pharmaceuticals and agrochemicals.
Palladium catalysis is the cornerstone of functionalizing 3-iodobut-3-enoic acid, offering a suite of powerful reactions to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general reactivity of vinyl halides like 3-iodobut-3-enoic acid in these transformations is high, typically following the order of reactivity: I > OTf > Br >> Cl.[1] This high reactivity of the iodide allows for selective coupling even in the presence of other, less reactive halides.
Negishi & Stille Coupling: Direct C(sp²)–C(sp²) and C(sp²)–C(sp³) Bond Formation
The Negishi (organozinc) and Stille (organotin) couplings are particularly effective for the direct alkylation and arylation of 3-iodobut-3-enoic acid. A seminal study by Abarbri, Parrain, and Duchêne demonstrated the utility of these methods for creating a library of 3-substituted but-3-enoic acids under mild conditions.[2][3][4][5]
Mechanistic Rationale (Negishi Coupling):
The catalytic cycle, illustrated below, is a hallmark of many palladium-catalyzed cross-couplings.[6][7] It begins with the oxidative addition of the vinyl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organozinc reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., phosphines) is critical for stabilizing the palladium catalyst and modulating its reactivity.[8]
Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Coupling of 3-Iodobut-3-enoic Acid with an Aryl Zinc Reagent
This protocol is adapted from the work of Abarbri et al. and provides a general method for the synthesis of 3-aryl-but-3-enoic acids.[2][3]
Materials:
3-Iodobut-3-enoic acid
Arylzinc chloride (e.g., PhZnCl, 1.5 eq), 0.5 M solution in THF
The Sonogashira reaction is an exceptionally reliable method for forming a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne.[9][10] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.[1] The resulting enynoic acids are valuable precursors for a variety of complex molecules and heterocycles.
Mechanistic Rationale:
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Negishi coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-vinyl complex, which is the key step in transferring the alkynyl group to the palladium center before reductive elimination.[1][10]
Caption: Interconnected catalytic cycles in the Sonogashira coupling.
While the classic Sonogashira reaction uses a copper co-catalyst, modern methods have been developed to avoid the use of copper, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[9]
Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 eq)
Anhydrous Tetrahydrofuran (THF) or DMF
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
In a dry, inert atmosphere-flushed flask, dissolve 3-iodobut-3-enoic acid (1.0 eq), the terminal alkyne (1.2 eq), and the amine base (3.0 eq) in the chosen anhydrous solvent.
Degas the solution with a stream of argon for 15 minutes.
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the solution.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
After completion, dilute the mixture with Et₂O and filter through a pad of Celite® to remove palladium salts.
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash chromatography to yield the 3-alkynyl-but-3-enoic acid.
Heck Reaction: C–C Bond Formation with Alkenes
The Heck reaction couples the vinyl iodide with an alkene to form a substituted diene structure, a valuable motif in organic synthesis.[11][12] The reaction is typically catalyzed by a Pd(0) source and requires a base to neutralize the HI generated during the catalytic cycle.[13]
Mechanistic Rationale:
The key steps involve oxidative addition of the vinyl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-vinyl bond. A subsequent β-hydride elimination releases the diene product and forms a palladium-hydride species. The base then regenerates the Pd(0) catalyst from this species, completing the cycle.[12]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Conclusion and Future Outlook
The metal-catalyzed functionalization of 3-iodobut-3-enoic acid provides a powerful and modular platform for the synthesis of diverse, highly functionalized carboxylic acids. The palladium-catalyzed cross-coupling reactions discussed herein—Negishi, Stille, Sonogashira, and Heck—represent robust and well-established methods for creating new carbon-carbon bonds with high predictability and efficiency. By understanding the underlying catalytic cycles, researchers can rationally select and optimize reaction conditions to achieve their synthetic goals. These protocols serve as a starting point for exploration, and further developments in ligand design and catalytic systems will undoubtedly continue to expand the synthetic utility of this versatile building block in drug discovery and materials science.
References
Abarbri, M., Parrain, J. L., Kitamura, M., Noyori, R., & Duchene, A. (2000). Palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organometallic reagents. Synthesis Of 3-substituted but-3-enoic acids. The Journal of organic chemistry, 65(22), 7475–7478. [Link]
Abu-El-Azm, F. S., & Mohamed, H. S. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(31), 20045-20067. [Link]
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]
Wikipedia. (2023, December 29). Negishi coupling. In Wikipedia. [Link]
Wang, G., Yuan, Y., & Ma, D. (2009). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic letters, 11(20), 4556–4559. [Link]
Wikipedia. (2023, November 28). Heck reaction. In Wikipedia. [Link]
Fairlamb, I. J. S. (2011). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMMP. [Link]
Abarbri, M., Parrain, J. L., & Duchene, A. (2000). Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. The Journal of Organic Chemistry, 65(22), 7475-7478. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Technical Support Center: Optimizing Reaction Temperature for Vinyl Iodide Coupling
Welcome to the technical support center for optimizing reaction temperature in vinyl iodide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing reaction temperature in vinyl iodide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in these critical synthetic transformations. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the underlying chemical principles that govern reaction outcomes.
Introduction: The Critical Role of Temperature in Vinyl Iodide Coupling
Vinyl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to their high reactivity, which often allows for milder reaction conditions compared to their bromide and chloride counterparts.[1][2][3] The carbon-iodine bond is the weakest of the carbon-halogen bonds, facilitating oxidative addition to the palladium catalyst, the crucial first step in many coupling cycles.[1] However, this high reactivity also makes the system sensitive to temperature fluctuations. Optimizing the reaction temperature is not merely about driving the reaction to completion; it is a delicate balance to achieve high yield, minimize side reactions, and preserve thermally sensitive functional groups.
This guide will provide a structured approach to troubleshooting common temperature-related issues in Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings of vinyl iodides.
Question: I am not getting the desired product, or the yield is very low in my vinyl iodide coupling reaction. Could the temperature be the issue?
Answer: Yes, incorrect temperature is a common culprit for low or no product yield. The optimal temperature depends on the specific coupling reaction, the substrates, the catalyst system, and the solvent.
Why it Happens:
Insufficient Activation Energy: If the temperature is too low, the reactants may not have enough kinetic energy to overcome the activation barrier for the rate-determining step of the catalytic cycle, typically oxidative addition or transmetalation.
Catalyst Inactivity: Some palladium catalysts require a certain temperature to become fully active. At lower temperatures, the catalyst may not turn over efficiently, leading to a stalled reaction. For instance, some Suzuki-Miyaura couplings using [Pd(PPh3)4] can show poor reactivity with aryl iodides at lower temperatures.[4]
Poor Solubility: The starting materials, base, or catalyst may not be sufficiently soluble at lower temperatures, leading to a heterogeneous mixture and poor reaction kinetics.
How to Fix It:
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each stage. For many Suzuki-Miyaura reactions, a temperature of around 75-80 °C is a good starting point.[5][6] Heck reactions often require higher temperatures, in the range of 50-160 °C.[7]
Solvent Change: If solubility is an issue, consider switching to a higher-boiling solvent that can accommodate a higher reaction temperature.
Catalyst and Ligand Screening: If increasing the temperature does not improve the yield, consider a more active catalyst system. For example, using bulky, electron-rich phosphine ligands can often facilitate coupling at lower temperatures.[8]
Pro-Tip: Before drastically increasing the temperature, ensure that your reagents are pure and the reaction is performed under an inert atmosphere. Oxygen can deactivate the palladium catalyst, mimicking a temperature-related issue.
Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, including what appears to be homocoupling of my starting materials and decomposition products. How can I control this with temperature?
Answer: The formation of side products is often a sign that the reaction temperature is too high, leading to undesired reaction pathways or decomposition.
Why it Happens:
Homocoupling: At elevated temperatures, side reactions such as the homocoupling of the vinyl iodide or the organometallic coupling partner can become significant. This is particularly an issue in Suzuki-Miyaura reactions.[5]
Substrate or Product Decomposition: Many organic molecules, especially complex ones with sensitive functional groups, are not stable at high temperatures. For example, in some Heck reactions, lactone moieties can decompose at elevated temperatures. High temperatures can also lead to the decomposition of the vinyl iodide itself.[1]
Catalyst Decomposition: Palladium catalysts, particularly those with simple phosphine ligands like PPh3, can decompose at high temperatures (typically above 120 °C), leading to the formation of palladium black and a loss of catalytic activity. This can also trigger undesired side reactions.
Isomerization: In Heck reactions, high temperatures can sometimes lead to isomerization of the double bond in the product.[9]
How to Fix It:
Systematic Temperature Reduction: If you are observing significant side products, try running the reaction at a lower temperature. Even a 10-20 °C reduction can have a significant impact on selectivity.
Use of a More Active Catalyst: A more active catalyst system may allow you to achieve a good reaction rate at a lower temperature where side reactions are minimized.
Microwave Irradiation: For some reactions, microwave heating can provide rapid and uniform heating, sometimes leading to cleaner reactions and higher yields in shorter reaction times compared to conventional heating.[10]
Pro-Tip: Run a time-course study at your current reaction temperature. If you see the desired product forming initially and then decreasing over time with a concurrent increase in impurities, it is a strong indication that your product is decomposing at that temperature.
In-Depth Technical Guide
Understanding the Temperature-Reactivity Relationship in Vinyl Iodide Couplings
The reactivity of vinyl iodides in palladium-catalyzed cross-coupling reactions follows the general order of I > OTf > Br > Cl.[3][11] This high reactivity is a double-edged sword. While it allows for milder conditions, it also means that the reaction is more sensitive to temperature changes.
In some coupling reactions, different products can be formed under different temperature regimes. This is a classic case of kinetic versus thermodynamic control.
Kinetic Product: Formed faster at lower temperatures. This pathway has a lower activation energy.
Thermodynamic Product: More stable product that is favored at higher temperatures, where the reaction is reversible and can reach equilibrium.
By carefully controlling the temperature, you can favor the formation of the desired product.
Recommended Temperature Ranges for Common Vinyl Iodide Couplings
The following table provides general temperature ranges for various coupling reactions involving vinyl iodides. These are starting points and may require optimization for your specific system.
Coupling Reaction
Typical Temperature Range (°C)
Notes
Suzuki-Miyaura
20 - 80 °C
Can often be run at lower temperatures with highly active catalysts. Thallium bases have been shown to enable reactions at 20 °C.[12]
Heck
50 - 160 °C
A wide range is reported, highly dependent on the substrates and catalyst system.[7]
Sonogashira
Room Temperature - 100 °C
The use of a copper(I) co-catalyst often allows for reactions at room temperature.[13] Some substrates may require heating.[11]
Stille
Room Temperature - 100 °C
Vinyl iodides are preferred over bromides or chlorides as they react under milder conditions.[2]
Experimental Protocols
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the vinyl iodide (1.0 equiv.), boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and base (e.g., K2CO3, 2.0 equiv.).
Solvent: Add the chosen solvent system (e.g., THF/water 4:1).[5]
Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 40 °C, 60 °C, 80 °C, 100 °C).
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by TLC or LC-MS to determine the optimal temperature for product formation with minimal side products.
Scale-up: Once the optimal temperature is identified, the reaction can be scaled up under those conditions.
Initial Analysis: Analyze the crude reaction mixture by LC-MS and 1H NMR to identify the major impurities.
Hypothesis: If homocoupling or decomposition products are observed, hypothesize that the reaction temperature is too high.
Temperature Reduction: Set up the reaction again at a temperature 20 °C lower than the original condition.
Time Course Study: At the lower temperature, take aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) to monitor the formation of the desired product and the impurities.
Analysis: If the lower temperature results in a cleaner reaction profile, even with a slightly longer reaction time, this is the preferred condition. If the reaction is too slow, consider a more active catalyst rather than increasing the temperature back to the original level.
Visualizing Reaction Optimization
Caption: A decision tree for troubleshooting temperature-related issues.
Caption: The palladium catalytic cycle and key temperature influence points.
References
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Kinetics of the reaction of vinyl radicals with NO: Ab initio theory, master equation predictions, and laser absorption measurements. Physical Chemistry Chemical Physics. Available at: [Link]
Kinetics of the reaction of vinyl radicals with NO: Ab initio theory, master equation predictions, and laser absorption measurements. R Discovery. Available at: [Link]
Barreiro, E. J., et al. (2018).
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]
Impact of Partial Pressure, Conversion, and Temperature on the Oxidation Reaction Kinetics of Cu2O to CuO in Thermochemical Energy Storage. MDPI. Available at: [Link]
Vinyl iodide functional group. Wikipedia. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC. Available at: [Link]
Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. RSC Publishing. Available at: [Link]
Vechorkin, O., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1740.
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
Temperature-dependent kinetics of the vinyl radical (C2H3) self-reaction. PubMed. Available at: [Link]
Sambasivan, R., & Ball, N. D. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]
Szłyk, E., & Barwiołek, M. (2009). Studies of thermal decomposition of palladium(II) complexes with olefin ligands. Thermochimica Acta, 495(1-2), 85-89.
Heck cross-coupling reactions under thermal heating conditions. ResearchGate. Available at: [Link]
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
Sonogashira Coupling. NROChemistry. Available at: [Link]
Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. Chemical Science. Available at: [Link]
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]
Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later.
In silico investigation of ligand-regulated palladium-catalysed formic acid dehydrative decomposition under acidic conditions. ResearchGate. Available at: [Link]
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
Stille couplings in water at room temperature. Green Chemistry. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Technical Support Center: 3-Iodobut-3-enoic Acid Stability Guide
[1] Executive Summary: The Stability Paradox 3-Iodobut-3-enoic acid represents a classic "frustrated" system in organic synthesis.[1] As a -unsaturated acid containing a vinyl iodide, it faces two distinct thermodynamic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Stability Paradox
3-Iodobut-3-enoic acid represents a classic "frustrated" system in organic synthesis.[1] As a
-unsaturated acid containing a vinyl iodide, it faces two distinct thermodynamic pressures that drive degradation:
Conjugative Isomerization: The isolated double bond (
) is thermodynamically less stable than the conjugated isomer ().[1] Under acidic or basic catalysis, the double bond migrates to form 3-iodobut-2-enoic acid .
Vinyl Iodide Instability: The C-I bond is photosensitive.[1] Exposure to UV/visible light or radical initiators leads to homolytic cleavage, iodine liberation (
This guide provides the protocols required to arrest these pathways, ensuring the integrity of this critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
Mechanism of Failure
Understanding the enemy is the first step to containment.[1] The isomerization is not random; it is a specific proton-transfer event.[1]
The Isomerization Pathway
The migration from
(terminal alkene) to (internal alkene) is driven by the formation of a resonance-stabilized conjugated system.
Figure 1: The thermodynamic slide.[1] The reaction is driven by the stability of the conjugated carbonyl system.
Coordination to carbonyl oxygen increases -acidity.[1]
Catalytic isomerization.
Storage & Handling Protocols
The Golden Rule: Keep it Cold, Dark, and Neutral.
Protocol A: Long-Term Storage
Temperature: Store at -20°C . The rate of isomerization drops significantly below 0°C.[1]
Atmosphere: Purge vial with Argon or Nitrogen.[1] Oxygen can promote radical degradation of the vinyl iodide.[1]
Light Protection: Wrap all vials in aluminum foil or use amber glass.[1]
Stabilizers: For bulk storage (>5g), add 50-100 ppm BHT (Butylated hydroxytoluene) or Hydroquinone as a radical scavenger to prevent polymerization initiated by trace iodine release.[1]
Protocol B: Reaction Workup (Critical Step)
Most isomerization occurs during purification, not synthesis.[1]
Quenching: Never quench into strong base.[1] Use saturated
Technical Support Center: Water-Soluble Iodo-Carboxylic Acids
Current Status: Online 🟢 Ticket Queue: High Volume (Solubility & Stability Issues) Welcome to the Advanced Organic Workup Support Desk Subject: Troubleshooting Isolation Protocols for Hydrophilic Iodo-Carboxylic Acids As...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢
Ticket Queue: High Volume (Solubility & Stability Issues)
Welcome to the Advanced Organic Workup Support Desk
Subject: Troubleshooting Isolation Protocols for Hydrophilic Iodo-Carboxylic Acids
Assigned Specialist: Senior Application Scientist
Case ID: IODO-COOH-SOLUBILITY-001
Executive Summary:
Working with water-soluble iodo-carboxylic acids presents a "double-bind" paradox in organic synthesis. The carboxylic acid moiety confers high water solubility (especially at neutral/high pH), while the iodine substituent introduces lipophilicity but significant chemical instability (photolysis, reduction). Standard "pour into water and extract with ether" protocols will result in near-total product loss or decomposition.
This guide treats your experiment as a system to be debugged. We have broken down the most common failure modes into "Support Tickets" with actionable, validated protocols.
Ticket #1: "My Product is Stuck in the Aqueous Layer"
Issue: After reaction completion, standard extraction with Dichloromethane (DCM) or Diethyl Ether yields no product. The product remains in the water phase.
Root Cause Analysis:
Carboxylic acids exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms.
pKa Factor: Most aliphatic carboxylic acids have a pKa of ~4.8. At neutral pH (7), they are >99% ionized and fully water-soluble.
Partition Coefficient (LogP): Even when protonated, short-chain or highly polar acids (e.g., iodoacetic acid derivatives) may still prefer water over non-polar organic solvents.
The Fix: The "Salting-Out" pH Swing Protocol
We must force the equilibrium toward the protonated form and decrease the solubility of organics in the aqueous phase.
Protocol 1.1: Enhanced Extraction Strategy
Cooling: Cool the aqueous reaction mixture to 0°C. Why? Solubility of organic compounds in water generally decreases with temperature.
Acidification: Slowly add 2M HCl or H₂SO₄ until pH is ~1.0 to 2.0 .
Validation: Use a calibrated pH meter, not just paper. You must be significantly below the pKa.
Salting Out: Saturate the aqueous layer with solid Sodium Chloride (NaCl).
Mechanism:[1][2][3][4] The hydration shells of the salt ions reduce the free water available to solvate your organic acid (The Salting-Out Effect).
Solvent Choice: Do NOT use Hexanes or Ether. Use Ethyl Acetate (EtOAc) or n-Butanol .
n-Butanol Note:[5] If EtOAc fails, n-Butanol is the "nuclear option" for polar acids, but it is hard to remove (bp 117°C).
Data: Solvent Efficiency for Polar Acids
Solvent
Polarity Index
Boiling Point
Suitability for Iodo-Acids
Diethyl Ether
2.8
34.6°C
Poor. Too non-polar.
DCM
3.1
39.6°C
Fair. Good for iodides, bad for polar acids.
Ethyl Acetate
4.4
77.1°C
Good. Standard first choice.
n-Butanol
4.0
117.7°C
Excellent. Extracts highly polar species.
Workflow Diagram: Extraction Decision Logic
Caption: Decision tree for optimizing extraction of polar carboxylic acids based on solubility checkpoints.
Ticket #2: "My Flask is Turning Purple"
Issue: During workup or concentration, the organic layer turns violet/purple. Yield is lower than expected.
Root Cause Analysis:
The Carbon-Iodine (C-I) bond is relatively weak (approx. 50-60 kcal/mol vs. 80+ for C-Cl).
Homolytic Cleavage: Light or heat causes the C-I bond to break, generating radical species and elemental iodine (
).
Visual Indicator:
appears purple in organic solvents and brown in water.
Consequence: The free radicals can polymerize or react with the solvent, destroying your product.
The Fix: The Reductive Quench
You must scavenge free iodine immediately and protect the product from light.
Protocol 2.1: The Thiosulfate Wash
Shielding: Wrap the separatory funnel and collection flask in aluminum foil. Turn off hood lights if possible.
The Scavenger: Prepare a 10% aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite ().
The Wash:
After the initial extraction (Ticket #1), wash the combined organic layer with the Thiosulfate solution.
Observation: The purple color should vanish instantly as
(purple) is reduced to (colorless/water-soluble).
Drying: Dry over Magnesium Sulfate (
). Avoid Sodium Sulfate () if the acid is extremely sensitive, as is slightly more acidic and faster.
Reaction Mechanism: Iodine Scavenging
Ticket #3: "I Can't Get Rid of the Solvent (Sticky Goo)"
Issue: You used n-Butanol (as per Ticket #1) or water, and now you cannot remove the solvent without heating the unstable iodo-acid to dangerous temperatures.
The Fix: Azeotropes and Lyophilization
Avoid high-heat rotary evaporation which accelerates deiodination.
Protocol 3.1: Solvent Removal Strategies
Azeotropic Removal of Water:
If you have trace water, add Toluene . Toluene forms an azeotrope with water (boiling point ~85°C) and helps carry it over on the rotovap at lower temperatures.
Removing n-Butanol:
Add water to the n-Butanol and azeotrope it off (n-Butanol/Water azeotrope boils at 92.7°C).
Better Option: Use a high-vacuum pump with a cold trap (liquid nitrogen) rather than a standard water aspirator.
Lyophilization (Freeze Drying):
This is the Gold Standard for water-soluble unstable acids.
Flash freeze the aqueous/organic mixture in liquid nitrogen.
Sublime the solvent under high vacuum. This avoids all thermal stress.
Ticket #4: "My Column is Streaking"
Issue: Purification on standard Silica Gel results in broad streaks, poor separation, and mixed fractions.
Root Cause Analysis:
Carboxylic acids interact strongly with the silanol groups (
) on the silica surface via hydrogen bonding. This causes "tailing."
The Fix: Acidic Modifiers or Reverse Phase
Protocol 4.1: Modified Normal Phase
The Additive: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., 1% AcOH in Hexane/EtOAc).
Mechanism:[1][2][3][4] The added acid keeps the silica surface protonated and suppresses the ionization of your product, sharpening the peaks.
Protocol 4.2: Reverse Phase (C18)
For highly water-soluble iodo-acids, normal phase silica is often useless.
Stationary Phase: C18 (Octadecylsilane).
Mobile Phase: Water (with 0.1% TFA) / Acetonitrile (with 0.1% TFA).
Benefit: The hydrophobic iodine atom interacts well with the C18 chains, allowing retention, while the polar acid group is managed by the aqueous mobile phase.
Purification Logic Diagram
Caption: Selection criteria for chromatographic stationary phases based on TLC behavior.
FAQ: Frequently Asked Questions
Q: Can I use basic alumina to purify my iodo-acid?A:NO. Basic alumina will deprotonate your acid, causing it to stick irreversibly to the column. It may also trigger elimination of the iodine (dehydrohalogenation). Use neutral or acidic silica only.
Q: My product is an oil but should be a solid. What happened?A: This is likely trapped solvent or impurities preventing crystallization. Try the "trituration" technique: Dissolve the oil in a minimum amount of DCM, then slowly add Hexanes or Pentane until cloudy. Cool to -20°C to force precipitation.
Q: Can I use sodium hydroxide (NaOH) to extract the acid into water?A: Yes, but be careful. While NaOH effectively deprotonates the acid (pulling it into water), strong bases can attack the C-I bond (nucleophilic substitution) or cause elimination. Sodium Bicarbonate (
) is a safer, milder base for this purpose.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational protocols for extraction and salting out).
Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
Sigma-Aldrich Technical Bulletin. Solvent Properties and Polarity Indices.
Reichardt, C. (2003).[6] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (In-depth analysis of solvatochromism and extraction efficiency).
A Comparative Guide to the Spectroscopic Analysis of 3-Iodobut-3-enoic Acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectrum of 3-iodobut-3-enoic acid, a molecule of interest due to its combination of a vinyl iodide and a carboxylic acid moiety. We will explore the nuances of its ¹H and ¹³C NMR spectra, supported by predicted data and insights from analogous structures. Furthermore, this guide will objectively compare the utility of NMR spectroscopy with alternative analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this and similar molecules.
The Structural Landscape of 3-Iodobut-3-enoic Acid: An NMR Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the unambiguous determination of molecular structure in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule. For a molecule like 3-iodobut-3-enoic acid, with its distinct functional groups and potential for stereoisomerism, NMR is particularly revealing.
The structure of 3-iodobut-3-enoic acid presents several key features that will manifest in its NMR spectra: a terminal vinyl group with an iodine substituent, a methylene group adjacent to both the double bond and the carbonyl group, and a carboxylic acid proton. The presence of the electronegative iodine atom and the anisotropic effects of the double bond and carbonyl group will significantly influence the chemical shifts of nearby protons and carbons.
¹H NMR Spectrum Analysis: Unraveling the Proton Environments
The ¹H NMR spectrum of 3-iodobut-3-enoic acid is predicted to exhibit four distinct signals, each corresponding to a unique proton environment. The integration of these signals will directly correlate with the number of protons in each environment.
Predicted ¹H NMR Data for 3-Iodobut-3-enoic Acid
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Chemical Shift and Multiplicity
H-4a (cis to I)
6.0 - 6.5
Doublet
Jgem = ~1-3 Hz
Deshielded by the adjacent iodine atom and the double bond. Appears as a doublet due to geminal coupling with H-4b.
H-4b (trans to I)
5.7 - 6.2
Doublet
Jgem = ~1-3 Hz
Similar deshielding effects as H-4a, though the precise shift can vary. Coupled geminally to H-4a.
H-2
3.2 - 3.6
Singlet
N/A
Situated between the electron-withdrawing carbonyl group and the vinyl iodide group, leading to a downfield shift. No adjacent protons to couple with, hence a singlet.
-COOH
10 - 12
Broad Singlet
N/A
The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[2] Its observation is highly dependent on the solvent used.
Note: The cis/trans assignment of H-4a and H-4b with respect to the iodine atom is based on established trends in vinyl halides. The exact chemical shifts can be influenced by the solvent and the concentration.
¹³C NMR and DEPT-135 Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of 3-iodobut-3-enoic acid will display four signals, corresponding to the four carbon atoms in unique chemical environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT-135) is crucial for distinguishing between CH, CH₂, and CH₃ groups.[3][4]
Predicted ¹³C NMR and DEPT-135 Data for 3-Iodobut-3-enoic Acid
Carbon Label
Predicted Chemical Shift (δ, ppm)
DEPT-135 Signal
Rationale for Chemical Shift
C-1 (-COOH)
170 - 175
No Signal
The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[5][6]
C-2 (-CH₂-)
40 - 45
Negative
The methylene carbon is influenced by the adjacent carbonyl and vinyl iodide groups. It will appear as a negative signal in the DEPT-135 spectrum.[3][4]
C-3 (=C(I)-)
85 - 95
No Signal
The carbon atom directly bonded to the iodine atom experiences a significant upfield shift due to the "heavy atom effect" of iodine. As a quaternary carbon (no attached protons), it will be absent in the DEPT-135 spectrum.
C-4 (=CH₂)
130 - 135
Positive
The terminal vinyl carbon is deshielded due to its sp² hybridization and will appear as a positive signal in the DEPT-135 spectrum, indicating a CH group.
Advanced NMR Techniques for Complete Structural Confirmation
For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-iodobut-3-enoic acid, a COSY spectrum would be relatively simple, primarily showing correlations between the geminal protons H-4a and H-4b. The absence of other cross-peaks would confirm the lack of coupling between the methylene protons (H-2) and the vinyl protons (H-4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the H-2 signal and the C-2 signal, and cross-peaks between the H-4a/H-4b signals and the C-4 signal. This provides definitive evidence for the proton-carbon attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for 3-iodobut-3-enoic acid would include:
H-2 to C-1, C-3, and C-4.
H-4a/H-4b to C-2 and C-3.
These correlations would unequivocally establish the connectivity of the molecular backbone.
Experimental Protocols
1. Sample Preparation for NMR Analysis
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For observing the carboxylic acid proton, a non-protic solvent like DMSO-d₆ is often preferred as it can slow down the proton exchange rate.
Concentration: Dissolve approximately 5-10 mg of 3-iodobut-3-enoic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
2. NMR Data Acquisition Workflow
Caption: Workflow for NMR analysis of 3-iodobut-3-enoic acid.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare the insights provided by NMR with those from Mass Spectrometry and FTIR Spectroscopy.
Comparison of Analytical Techniques for 3-Iodobut-3-enoic Acid
Technique
Information Provided
Strengths for this Molecule
Limitations for this Molecule
NMR Spectroscopy
Detailed connectivity, stereochemistry, and electronic environment of atoms.
- Unambiguous structural determination.- Provides information on stereochemistry (if isomers are present).- Quantitative analysis is possible.
- Lower sensitivity compared to MS.- Requires a larger sample amount.- The carboxylic acid proton may be difficult to observe.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
- High sensitivity, requires a very small sample amount.- Confirms the molecular formula (with high-resolution MS).- Fragmentation can provide clues about the structure (e.g., loss of I, COOH).
- Does not provide detailed connectivity or stereochemical information.- Isomers may have very similar mass spectra.
FTIR Spectroscopy
Presence of functional groups.
- Quick and easy identification of key functional groups.- Strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).[1]- Sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹).- C=C stretch (~1620 cm⁻¹).
- Provides limited information on the overall molecular structure and connectivity.- Does not distinguish between isomers.
Synergistic Power: Integrating NMR, MS, and FTIR
The most robust characterization of 3-iodobut-3-enoic acid is achieved by integrating data from all three techniques.
Caption: Integrated approach for structural elucidation.
Workflow for Integrated Analysis:
FTIR Analysis: A preliminary FTIR spectrum would quickly confirm the presence of the carboxylic acid and the carbon-carbon double bond, verifying the successful synthesis of a molecule with the expected functionalities.
Mass Spectrometry: High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₄H₅IO₂). This confirms that the correct atoms are present in the molecule.
NMR Spectroscopy: Finally, a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) would be employed to piece together the atomic connectivity, definitively establishing the structure as 3-iodobut-3-enoic acid and ruling out any other isomers.
Conclusion
The NMR spectrum of 3-iodobut-3-enoic acid provides a wealth of information that is crucial for its complete structural characterization. Through the analysis of chemical shifts, coupling constants, and correlations from 2D NMR experiments, an unambiguous assignment of its structure can be achieved. While Mass Spectrometry and FTIR Spectroscopy are valuable complementary techniques that confirm the molecular weight and the presence of key functional groups, respectively, NMR spectroscopy is unparalleled in its ability to define the precise atomic connectivity and stereochemistry. For researchers and drug development professionals, a multi-technique approach, with NMR at its core, represents the gold standard for the rigorous structural elucidation of novel chemical entities.
References
PubChem. (n.d.). 3-Iodobut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]
Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
Chemistry LibreTexts. (2023, October 30). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure, 1028, 130-136.
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
PubChem. (n.d.). 3-Aminobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]
Miyake, Y., et al. (1998). Rapid Determination of Iodine Value by 1H Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(1), 15-19.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
PubChemLite. (n.d.). 3-iodobut-3-enoic acid (C4H5IO2). Retrieved from [Link]
PubChem. (n.d.). 3-Isopropyl-3-butenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-Iodo-3,3-diphenylprop-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). e-3-Iodo-3-hexene. National Center for Biotechnology Information. Retrieved from [Link]
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008698. Retrieved from [Link]
PubChem. (n.d.). 3-(Ethoxycarbonyl)but-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). (E)-3-dodecenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). But-3-enoic acid;2-ethylbut-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
A Comparative Guide to the Reactivity of 3-iodobut-3-enoic acid and 3-bromobut-3-enoic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications, the choice of starting...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications, the choice of starting materials is paramount. Vinyl halides, such as 3-iodobut-3-enoic acid and 3-bromobut-3-enoic acid, are valuable building blocks, offering a versatile handle for carbon-carbon bond formation. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by fundamental principles and proposed experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Electronic Fundamentals
Both 3-iodobut-3-enoic acid and 3-bromobut-3-enoic acid share a common but-3-enoic acid backbone. Their divergent reactivity stems from the distinct properties of the halogen atom attached to the C3 position of the vinyl group.
Property
3-iodobut-3-enoic acid
3-bromobut-3-enoic acid
Rationale
C-X Bond Strength
Weaker
Stronger
The C-I bond is longer and thus weaker than the C-Br bond due to the larger atomic radius of iodine.[1][2][3]
Leaving Group Ability
Excellent
Good
Iodide (I⁻) is a weaker base and therefore a better leaving group than bromide (Br⁻).[4][5]
Polarizability
Higher
Lower
Iodine's larger electron cloud is more easily distorted, making it more polarizable.
These fundamental differences dictate the kinetic and thermodynamic profiles of reactions involving these substrates.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The choice between a vinyl iodide and a vinyl bromide can significantly impact reaction efficiency, catalyst loading, and reaction times.
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a prime example of where the differences between our two title compounds become apparent. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the initial oxidative addition of the vinyl halide to the Pd(0) catalyst.
Hypothesis: Due to the weaker C-I bond, 3-iodobut-3-enoic acid is expected to undergo oxidative addition more readily than 3-bromobut-3-enoic acid. This should translate to faster reaction rates, higher yields under milder conditions, and potentially lower required catalyst loadings.
Proposed Experimental Comparison
To quantify this reactivity difference, a parallel experiment can be conducted:
Reaction: Suzuki-Miyaura coupling of 3-halobut-3-enoic acid with phenylboronic acid.
Conditions:
Substrate: 3-iodobut-3-enoic acid OR 3-bromobut-3-enoic acid (1.0 mmol)
Coupling Partner: Phenylboronic acid (1.2 mmol)
Catalyst: Pd(PPh₃)₄ (1 mol%)
Base: K₂CO₃ (2.0 mmol)
Solvent: Dioxane/H₂O (4:1, 5 mL)
Temperature: 80 °C
Monitoring: Reaction progress monitored by TLC and GC-MS at regular intervals.
Expected Quantitative Data
Substrate
Time to Completion
Yield at 2h
Required Catalyst Loading for >95% Yield
3-iodobut-3-enoic acid
~ 1-2 hours
> 95%
0.5 - 1 mol%
3-bromobut-3-enoic acid
> 8 hours
~ 40-60%
2 - 3 mol%
This predicted outcome is based on the established reactivity trend for vinyl halides in cross-coupling reactions.[6][7]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The enhanced reactivity of the vinyl iodide can be visualized through the catalytic cycle. The initial, often rate-limiting, oxidative addition step is facilitated by the lower C-I bond dissociation energy.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
A detailed, self-validating protocol for the proposed comparative Suzuki-Miyaura coupling is provided below.
Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of 3-iodobut-3-enoic acid and 3-bromobut-3-enoic acid under identical Suzuki-Miyaura coupling conditions.
In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, add phenylboronic acid (244 mg, 2.0 mmol) and K₂CO₃ (552 mg, 4.0 mmol).
To Flask A, add 3-iodobut-3-enoic acid (424 mg, 2.0 mmol).
To Flask B, add 3-bromobut-3-enoic acid (330 mg, 2.0 mmol).
Add Pd(PPh₃)₄ (23.1 mg, 0.02 mmol, 1 mol%) to each flask.
Fit each flask with a condenser.
Inert Atmosphere:
Evacuate and backfill each flask with an inert gas (Nitrogen or Argon) three times.
Solvent Addition:
To each flask, add 8 mL of anhydrous 1,4-dioxane followed by 2 mL of deionized water via syringe.
Reaction:
Immerse both flasks in a preheated oil bath at 80 °C.
Stir the reactions vigorously.
Monitor the reaction progress by taking small aliquots every hour, quenching with water, extracting with ethyl acetate, and analyzing by TLC and GC-MS.
Workup (once the reaction is complete or after a set time):
Allow the reaction mixtures to cool to room temperature.
Dilute with 50 mL of water.
Acidify the aqueous layer to pH ~2 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure to obtain the crude product.
Analysis:
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Calculate the isolated yield for each reaction.
Other Potential Reactivity Differences
While palladium-catalyzed cross-coupling reactions highlight a major difference, other transformations may also be influenced by the choice of halogen.
Nucleophilic Substitution: The better leaving group ability of iodide suggests that 3-iodobut-3-enoic acid might be more susceptible to direct nucleophilic attack at the C3 position under certain conditions, although this is generally difficult for vinyl halides.
Reductive Dehalogenation: The weaker C-I bond makes 3-iodobut-3-enoic acid more prone to reduction, either as a desired transformation or an unwanted side reaction.
Conclusion and Recommendations
For applications requiring efficient and rapid C-C bond formation via cross-coupling reactions, 3-iodobut-3-enoic acid is the superior substrate . Its higher reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all advantageous in multi-step syntheses and for the preparation of sensitive molecules.
3-bromobut-3-enoic acid remains a viable and more cost-effective alternative, particularly when slower reaction kinetics are acceptable or when the higher reactivity of the iodo-analogue leads to undesired side reactions. It may also be preferred in cases where the C-X bond is intended to remain intact during other transformations.
The choice between these two valuable building blocks should be guided by the specific requirements of the synthetic route, including desired reaction rates, tolerance for higher catalyst loadings, and the potential for competing reaction pathways. The experimental protocol provided in this guide offers a robust framework for researchers to perform their own direct comparisons and make data-driven decisions.
References
Carbon-Halogen Bond Strength: A discussion on the factors influencing bond strength, including bond length and atomic size. Available at: [Link][1]
Leaving Group Ability: An overview of what constitutes a good leaving group, with a focus on the basicity of the departing ion. Available at: [Link]
The Suzuki-Miyaura Cross-Coupling Reaction: A comprehensive overview of the reaction mechanism and applications. Available at: [Link]
Reactivity of Vinyl Halides in Cross-Coupling: A research article detailing a general method for vinyl halide cross-coupling, implicitly supporting the higher reactivity of vinyl iodides. Available at: [Link][7]
Palladium-Catalyzed Cross-Coupling Reactions: A general resource on various cross-coupling reactions. Available at: [Link][8]
Bond Dissociation Energies: Data and discussion on the relative strengths of carbon-halogen bonds. Available at: [Link][4]
Relative Reactivity of Halides: A video tutorial explaining the factors that determine the reactivity of different alkyl and vinyl halides. Available at: [Link][9]
Comparative Guide: Mass Spectrometry Profiling of 3-Iodobut-3-enoic Acid
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-iodobut-3-enoic acid , a critical vinyl iodide intermediate used in palladium-catalyzed cross-coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-iodobut-3-enoic acid , a critical vinyl iodide intermediate used in palladium-catalyzed cross-coupling reactions. We compare its ionization behavior against brominated analogs and non-halogenated precursors, offering optimized protocols for identification in drug development workflows.
Target Audience: Synthetic Chemists, DMPK Scientists, and Mass Spectrometrists.
Structural Analysis & Mechanistic Fragmentation
The fragmentation of 3-iodobut-3-enoic acid is governed by two competing functionalities: the labile C–I bond (vinyl iodide) and the ionizable carboxylic acid . Understanding the interplay between these groups is essential for accurate structural assignment.
Electron Ionization (EI) – 70 eV
In standard GC-MS (EI) workflows, the molecule exhibits a distinct "iodine-first" fragmentation hierarchy due to the low bond dissociation energy of the C–I bond (~57 kcal/mol) compared to C–Br (~68 kcal/mol) or C–C bonds.
Molecular Ion (
): Observed at m/z 212 . The peak is typically weak due to rapid iodine loss.
Base Peak (
): The dominant fragment appears at m/z 85 . The cleavage of the iodine atom generates a resonance-stabilized vinyl cation (), which is significantly more stable than the radical cation.
Carboxyl Loss (
): A secondary pathway yields m/z 167 (iodoisopropenyl cation), confirming the acid terminus.
Iodine Cation (
): A diagnostic peak at m/z 127 is ubiquitous in iodinated compounds.[1]
Electrospray Ionization (ESI) – Negative Mode
For LC-MS applications, negative mode (ESI-) is the preferred method due to the acidic proton.
Precursor Ion (
):m/z 211 .
Primary Fragment (
):m/z 126.9 . The iodide anion is an excellent leaving group, often dominating the MS/MS spectrum at low collision energies.
Decarboxylation (
):m/z 167 .
Fragmentation Pathway Diagram
The following diagram illustrates the competing fragmentation pathways in EI mode, highlighting the dominance of C-I bond scission.
Caption: Figure 1. EI fragmentation pathway of 3-iodobut-3-enoic acid showing the dominant iodine loss.
Comparative Performance Analysis
The choice of halogen (I vs. Br) drastically alters the mass spectral fingerprint and detection limits.
Comparison with Alternatives
Feature
3-Iodobut-3-enoic Acid
3-Bromobut-3-enoic Acid
But-3-enoic Acid
Molecular Weight
211.97 Da
164.96 Da
86.09 Da
Isotopic Pattern
Single dominant peak ()
1:1 Doublet ()
Standard Carbon envelope
Base Peak (EI)
m/z 85 (Loss of I)
m/z 85 (Loss of Br)
m/z 41 (Allyl cation)
M+ Stability
Low (Weak C-I bond)
Moderate
High
Detection Specificity
High (m/z 127 marker)
High (Isotope doublet)
Low (Common fragments)
Synthetic Utility
Higher reactivity (Pd-coupling)
Lower reactivity
Precursor only
Key Insight: While the bromo-analog offers a clearer isotopic signature for confirmation, the iodo-analog provides superior synthetic reactivity (e.g., in Sonogashira or Suzuki couplings). However, the lability of iodine requires softer ionization techniques to preserve the molecular ion.
Experimental Protocols
Protocol A: GC-MS Derivatization (Recommended)
Direct injection of the free acid leads to peak tailing and thermal degradation (deiodination). Derivatization is mandatory for quantitative analysis.
Reagents:
TMS-Diazomethane (2M in hexanes) or BSTFA + 1% TMCS.
Solvent: Methanol (for methylation) or Acetonitrile (for silylation).
Workflow:
Preparation: Dissolve 1 mg of 3-iodobut-3-enoic acid in 500 µL of anhydrous methanol.
Reaction: Add 100 µL of TMS-Diazomethane dropwise until a persistent yellow color remains.
Quenching: Add 10 µL of acetic acid to quench excess reagent.
Analysis: Inject 1 µL into GC-MS (Split 1:20).
Target: Methyl 3-iodobut-3-enoate (MW 226).
Shift: Molecular ion shifts to m/z 226 ; Base peak remains m/z 99 ([M-I]+ for ester).
Protocol B: LC-MS/MS (Direct Injection)
Ideal for trace analysis in biological matrices or reaction mixtures.
Instrument Settings (Triple Quadrupole):
Ionization: ESI Negative Mode.
Source Temp: 350°C (Ensure complete desolvation).
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of I).
MRM Transition:
Quantifier: 211.0
126.9 (Loss of I).
Qualifier: 211.0
167.0 (Loss of ).
References
Abarbri, M., et al. (2000). "Synthesis of 3-Substituted But-3-enoic Acids via Palladium-Catalyzed Cross-Coupling." The Journal of Organic Chemistry.
Duchêne, A., et al. (1994).[2] "3-Iodobut-3-enoic Acid with Organometallic Reagents." Synlett.
NIST Mass Spectrometry Data Center. "1-Propene, 3-iodo- (Allyl Iodide) Mass Spectrum." NIST Chemistry WebBook.
McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
Technical Comparison Guide: Differentiating 3-Iodobut-3-enoic Acid from Isomeric Contaminants
Executive Summary: The Structural Challenge 3-iodobut-3-enoic acid (CAS: 157104-38-6) is a high-value halogenated building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonoga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Challenge
3-iodobut-3-enoic acid (CAS: 157104-38-6) is a high-value halogenated building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex bio-active scaffolds. Its utility lies in the terminal vinyl iodide moiety, which offers distinct reactivity compared to internal vinyl iodides.
However, the synthesis and isolation of this molecule present a critical challenge: Isomeric Volatility .
Regio-isomerism: During hydroiodination of but-3-ynoic acid, competition between Markovnikov (target) and anti-Markovnikov addition occurs.
Tautomeric/Positional Isomerism: The target is a
-unsaturated acid. Under acidic/basic catalysis or thermal stress, the double bond migrates into conjugation with the carboxyl group, forming the thermodynamically stable -unsaturated isomer (3-iodobut-2-enoic acid).
This guide provides a definitive analytical framework to differentiate the target molecule from its "imposters" and protocols to maintain its integrity.
The Isomeric Landscape
Understanding the enemy is the first step to purity. The three primary species in the crude reaction mixture are:
Species
Structure
Type
Stability
Target (1)
3-iodobut-3-enoic acid
-unsaturated (Markovnikov)
Kinetic Product Prone to isomerization.
Imposter A (2)
3-iodobut-2-enoic acid
-unsaturated (Internal)
Thermodynamic Sink Stable conjugate system.
Imposter B (3)
4-iodobut-3-enoic acid
-unsaturated (Anti-Markovnikov)
Regio-impurity Stable against migration relative to (1).
Isomerization Pathway Diagram
The following diagram illustrates the thermodynamic downhill path from the target to its stable isomer, often catalyzed by trace base or heat.
Caption: The irreversible migration of the double bond from the terminal position (Target) to the internal conjugated position (Imposter), driven by resonance stabilization.
Analytical Differentiation Strategy
The most reliable method for differentiation is
NMR Spectroscopy . Mass spectrometry is often insufficient due to identical molecular weights () and similar fragmentation patterns.
NMR Diagnostic Markers (CDCl
, 300/400 MHz)
The key distinction lies in the proton environments :
Target: Possesses terminal methylene protons (
) and a saturated methylene spacer ().
Isomer (2): Possesses a methyl group (
) and a single internal vinyl proton ().
Feature
Target: 3-iodobut-3-enoic acid
Imposter A: 3-iodobut-2-enoic acid
Imposter B: 4-iodobut-3-enoic acid
Vinyl Protons
Two Singlets (or fine doublets)
One Singlet (broad)
Two Multiplets (coupling)
Alkyl Protons
Singlet/Triplet ()
Doublet ()
Doublet ()
Coupling ()
Geminal coupling is small ()
Allylic coupling ()
Vicinal coupling ()
Expert Insight: If you see a sharp singlet around
integrating to 3 protons, your sample has isomerized. The target molecule should never have a methyl group signal.
HPLC Retention Behavior
While NMR is definitive, HPLC is practical for purity checks.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
Elution Order:
Target (3-iodobut-3-enoic acid): Elutes earlier. The lack of conjugation makes it slightly more polar and less retained on C18 than the conjugated isomer.
Imposter (3-iodobut-2-enoic acid): Elutes later. The conjugated
-system interacts more strongly with the stationary phase.
Experimental Protocols
Protocol 1: Synthesis Verification (The "Zero-Hour" Test)
To be performed immediately after workup to assess regio-control.
Sampling: Take a
aliquot of the crude organic layer.
Preparation: Evaporate solvent under a stream of nitrogen (do not use heat). Dissolve in
.
Acquisition: Run a standard proton NMR (16 scans).
Analysis:
Integrate the region
.
Integrate the region
.
Calculate Regio-Selectivity:
Protocol 2: Purification & Stabilization
The target is acid-stable but base-labile. Silica gel chromatography can induce isomerization if the silica is too acidic or if the elution is too slow.
Pre-treatment: Neutralize silica gel by flushing with
followed by pure Hexane, OR use neutral alumina.
Note: While amine pre-treatment is common, for this specific acid, use buffered silica (washed with pH 7 phosphate buffer and dried) to avoid salt formation.
Elution: Use a gradient of Hexanes/Ethyl Acetate (start 95:5).
Fraction Collection: Collect fractions strictly based on TLC (Target
is typically higher than the conjugated isomer due to lower polarity of the acid head-group interaction in non-conjugated systems).
Storage: Store neat oil at
under Argon. Do not store in solution for prolonged periods, as trace acidity in solvents (like ) can catalyze isomerization.
Analytical Decision Tree
Use this flowchart to rapidly classify your product batch.
Caption: Step-by-step logic for identifying the correct isomer using proton NMR markers.
References
Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.[1] (Standard reference for NMR shift rules of
vs unsaturated acids).
Hydroiodination of Alkynes. Organic Chemistry Portal. Retrieved from [Link] (General methodology for synthesis precursors).
-unsaturated acids.Journal of the American Chemical Society.
A Researcher's Guide to the Crystallography of 3-Iodobut-3-enoic Acid Derivatives: Synthesis, Crystallization, and Structural Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, reactivity, and biological activity. This...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the crystallographic analysis of 3-iodobut-3-enoic acid derivatives, compounds of interest for their potential applications in organic synthesis and medicinal chemistry. While crystallographic data for the parent acid remains elusive in publicly accessible databases, this guide offers a robust framework for its synthesis, crystallization, and subsequent structural elucidation via X-ray diffraction. We will delve into the causal logic behind experimental choices, present detailed protocols, and compare with the known crystal structure of a related analogue, methyl 3-aminobut-2-enoate, to provide a predictive structural context.
The Significance of Crystalline Structure in Drug Discovery and Development
The precise arrangement of atoms in a crystal lattice, determined through X-ray crystallography, provides invaluable insights into molecular geometry, intermolecular interactions, and conformational preferences.[1] For drug development, this information is critical for:
Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure of a molecule correlates with its biological activity to design more potent and selective drugs.
Pharmacophore Modeling: Identifying the key structural features responsible for a molecule's therapeutic effect.
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
Synthesis of 3-Iodobut-3-enoic Acid: An Iodolactonization Approach
A plausible and effective method for the synthesis of 3-iodobut-3-enoic acid is through the iodolactonization of a suitable precursor, such as 3-butenoic acid.[2][3][4][5] This reaction proceeds via an electrophilic attack of iodine on the double bond, followed by an intramolecular nucleophilic attack by the carboxylate group.[5][6]
Caption: Synthetic pathway for 3-iodobut-3-enoic acid via iodolactonization.
Experimental Protocol: Synthesis of 3-Iodobut-3-enoic Acid
Materials:
3-Butenoic acid
Iodine (I₂)
Sodium bicarbonate (NaHCO₃)
Diethyl ether
Hydrochloric acid (HCl), 1 M
Sodium thiosulfate (Na₂S₂O₃), saturated solution
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 3-butenoic acid (1.0 eq) in a 0.5 M aqueous solution of sodium bicarbonate (2.5 eq). The bicarbonate solution acts as a base to deprotonate the carboxylic acid, forming the carboxylate which is a more potent nucleophile for the subsequent cyclization step.
Iodine Addition: To the stirred solution, add a solution of iodine (1.5 eq) in diethyl ether portion-wise until a persistent brown color is observed. The reaction is typically carried out at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Acidification and Product Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid. This step protonates the carboxylate and facilitates the ring-opening of the intermediate iodolactone to yield the desired 3-iodobut-3-enoic acid. Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic extracts from the acidification step, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Crystallization of 3-Iodobut-3-enoic Acid Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[7][8] The choice of solvent and crystallization technique is crucial and often determined empirically.
Caption: General workflow for the crystallization of small organic molecules.
General Protocol: Crystallization of Small Organic Molecules
1. Solvent Selection:
The ideal solvent is one in which the compound has moderate solubility at room temperature and is significantly more soluble at elevated temperatures.
A systematic screening of solvents with varying polarities is recommended.[9]
Dissolve the compound in a suitable solvent to near saturation.
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
Leave the solution undisturbed in a vibration-free environment.
Vapor Diffusion:
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble.
Place this container inside a larger, sealed container that contains a less volatile solvent (the "anti-solvent") in which the compound is insoluble.
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Liquid-Liquid Diffusion:
Carefully layer a solution of the compound over a less dense, miscible anti-solvent in a narrow tube.
Crystals will form at the interface of the two liquids as they slowly mix.
Comparative Crystallographic Data: The Case of Methyl 3-Aminobut-2-enoate
While crystallographic data for 3-iodobut-3-enoic acid is not currently available in the Cambridge Structural Database (CSD)[11][12][13][14], we can gain insights by examining the crystal structure of a related compound, methyl 3-aminobut-2-enoate.[15][16] This compound shares the butenoate backbone, providing a basis for predicting the potential solid-state conformation and packing of 3-iodobut-3-enoic acid derivatives.
The molecule is nearly planar. An intramolecular N—H···O hydrogen bond forms an S(6) ring motif. In the crystal, molecules are linked into C(6) chains by intermolecular N—H···O hydrogen bonds.[15]
The planarity observed in methyl 3-aminobut-2-enoate is a consequence of the conjugated system. A similar planarity can be expected for the double bond and the carboxylic acid group in 3-iodobut-3-enoic acid. The presence of the iodine atom, a large and polarizable halogen, is likely to introduce significant intermolecular interactions, such as halogen bonding, which would influence the crystal packing.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and crystallographic analysis of 3-iodobut-3-enoic acid and its derivatives. While direct crystallographic data for the target compounds are yet to be reported, the provided protocols for synthesis and crystallization offer a clear path forward for researchers in this field. The comparative analysis with methyl 3-aminobut-2-enoate provides a valuable starting point for understanding the potential structural features of these molecules. The successful crystallization and structural elucidation of 3-iodobut-3-enoic acid and its derivatives will undoubtedly contribute to a deeper understanding of their chemical behavior and pave the way for their application in various scientific disciplines.
A Comprehensive Guide to the Safe Disposal of 3-iodobut-3-enoic acid
This guide provides a detailed protocol for the safe and compliant disposal of 3-iodobut-3-enoic acid. As a halogenated organic carboxylic acid, this compound requires specific handling procedures to mitigate risks to pe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed protocol for the safe and compliant disposal of 3-iodobut-3-enoic acid. As a halogenated organic carboxylic acid, this compound requires specific handling procedures to mitigate risks to personnel and the environment. The following procedures are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure safety and regulatory adherence.
Hazard Assessment and Characterization
3-iodobut-3-enoic acid is a compound for which specific, comprehensive safety data may not be readily available. Therefore, a conservative approach based on its chemical structure—an unsaturated carboxylic acid containing iodine—is essential. The presence of the iodo- group classifies it as a halogenated organic compound, which dictates its primary disposal pathway.[1][2] The carboxylic acid functional group suggests corrosive properties, while the overall structure points to potential irritation and toxicity.
Based on data for 1-Iodobutane (toxic if inhaled) and But-3-enoic acid (corrosive).[3][4][5] Halogenated organics can also pose inhalation risks.
Physical State
Liquid
Based on the properties of the parent compound, But-3-enoic acid.[5]
Primary Hazards
Corrosive, Toxic, Environmental Hazard
Combination of acidic nature and the presence of iodine, which is toxic to aquatic life.[5][6]
Incompatibilities
Strong Bases, Strong Oxidizing Agents, Bleach
Standard incompatibility for acids.[7] Mixing iodine-containing compounds with bleach can produce toxic fumes.[8]
All employers who handle hazardous chemicals must provide their workers with labels and safety data sheets and train them on appropriate handling procedures.[9][10]
Engineering Controls and Personal Protective Equipment (PPE)
The primary route of exposure to compounds like 3-iodobut-3-enoic acid is through inhalation of vapors and direct skin or eye contact. Engineering and work practice controls are the primary means of reducing employee exposure.[9]
Engineering Control: Chemical Fume Hood
All handling and preparation of waste, including transferring the chemical to a designated waste container, must be performed inside a certified chemical fume hood.[7] This is critical to prevent the accumulation of potentially toxic and flammable vapors in the laboratory workspace.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for handling this compound.
Gloves: Nitrile gloves are the minimum requirement.[11] For prolonged contact or spill cleanup, consider heavier-duty gloves and consult the glove manufacturer's compatibility chart.
Eye Protection: Splash-proof chemical goggles must be worn at all times.[11]
Lab Coat: A flame-resistant lab coat, properly fastened, is required to protect from splashes.[11]
Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation. Due to the high cost and specific treatment methods required for halogenated compounds, mixing them with non-halogenated waste streams is a costly and non-compliant error. Halogenated solvents are typically disposed of via high-temperature incineration, which is more expensive than the fuel blending or recycling used for non-halogenated solvents.[2][12]
Step-by-Step Collection Procedure:
Designate a "Halogenated Organic Waste" Container:
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on, vapor-tight cap.
Ensure the container is in good condition and free from contamination.[11]
The full chemical name: "3-iodobut-3-enoic acid" and any solvents it may be mixed with. Do not use abbreviations.[11]
An approximate percentage of each component.
Transfer Waste into the Container:
Perform this transfer inside a chemical fume hood.
Use a funnel to prevent spills.
Keep the waste container closed at all times except when actively adding waste.[11][12] This is a critical step to prevent the release of vapors.
Manage Incompatibilities:
DO NOT add strong bases, oxidizing agents, or bleach to this waste container.[7][8]
If you generate both acidic and basic halogenated waste, they must be collected in separate containers.
Storage in the Laboratory:
Store the sealed waste container in a designated satellite accumulation area.
This area should be in a secondary containment tray to control any potential leaks.
Keep the container away from heat, sparks, and open flames.[7]
Spill Management Protocol
Accidents can happen, and a prepared response is the best defense against a chemical spill.
For Small Spills (<100 mL):
Alert personnel in the immediate area.
If you are trained and it is safe to do so, contain the spill using an absorbent material like a spill pillow or chemical absorbent pads. Do not use paper towels for anything other than a few milliliters, as they can degrade.
Wearing appropriate PPE, collect the absorbent material using non-sparking tools.[7]
Place all contaminated materials into a sealed, labeled bag or container. This cleanup debris must also be disposed of as halogenated hazardous waste.
Clean the spill area with an appropriate solvent and soap and water.
For Large Spills (>100 mL) or if you are unsure:
Evacuate the immediate area.
Notify your supervisor and institutional Environmental Health and Safety (EHS) office immediately.
Prevent entry into the area.
Provide EHS with the Safety Data Sheet (or information on the compound) upon their arrival.
Final Disposal Pathway and Decision Workflow
Under the Resource Conservation and Recovery Act (RCRA), the generator of hazardous waste is responsible for it from "cradle-to-grave."[13] This means your responsibility does not end until the waste is properly treated and disposed of by a licensed facility.
The final step is to arrange for the pickup of your properly segregated and labeled waste container by your institution's EHS department or a contracted hazardous waste disposal company.[13][14] They will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration.[1][2]
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of 3-iodobut-3-enoic acid waste.
References
Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. MIT. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-(Ethoxycarbonyl)but-3-enoic acid. PubChem. Retrieved from [Link]
Angene Chemical. (2024). Safety Data Sheet: (E)-4-Fluorobut-2-enoic acid. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. r/chemistry. Retrieved from [Link]
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
Duke University SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Wikipedia. (n.d.). But-3-enoic acid. Retrieved from [Link]
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]